1-(Bromomethyl)-4-fluoro-2-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNIOIWNIRMLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590683 | |
| Record name | 1-(Bromomethyl)-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-51-7 | |
| Record name | 1-(Bromomethyl)-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-fluoro-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
An In-depth Technical Guide on the Physicochemical Properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 886498-51-7), a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related and more extensively characterized isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1), to provide valuable estimations. This guide includes a summary of key physicochemical data, a detailed experimental protocol for a representative synthesis, and safety and handling information.
Introduction
This compound is a substituted aromatic compound featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group. This combination of functional groups makes it a versatile intermediate for introducing the 4-fluoro-2-methoxyphenylmethyl moiety into more complex molecules. The presence of fluorine can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives of interest in drug discovery and development.
Physicochemical Properties
The quantitative physicochemical data for this compound and its isomer are summarized below. It is critical to note the distinction between the two isomers when utilizing this data for experimental design.
Structural and Identifying Information
| Property | This compound | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (Isomer) |
| IUPAC Name | This compound | 4-(bromomethyl)-1-fluoro-2-methoxybenzene |
| CAS Number | 886498-51-7[1] | 141080-73-1[2] |
| Molecular Formula | C₈H₈BrFO[1] | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol [1] | 219.05 g/mol |
| Canonical SMILES | COC1=CC(F)=CC=C1CBr[1] | COC1=C(CBr)C=C(F)C=C1 |
Quantitative Physicochemical Data
Quantitative experimental data for this compound is not widely available. The data presented for the isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene, can serve as a useful approximation.
| Property | Value (for Isomer 4-(Bromomethyl)-1-fluoro-2-methoxybenzene) | Source |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 252 °C | [2] |
| Density | 1.488 g/cm³ | [2] |
| Flash Point | 126 °C | [2] |
| Storage Temp. | 2-8 °C under inert gas | [2] |
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a standard method for the synthesis of a related isomer, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, is the free-radical bromination of the corresponding methyl-substituted precursor. This method is generally applicable to benzylic brominations and serves as a representative protocol.
Representative Protocol: Lab-Scale Synthesis of a Benzylic Bromide Isomer
This protocol describes the synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene from 2-fluoro-4-methoxytoluene and is a common method for such transformations.[3]
Materials:
-
2-fluoro-4-methoxytoluene
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 eq)
-
Carbon tetrachloride (CCl₄) or a safer alternative non-polar solvent
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methoxytoluene in the chosen non-polar solvent.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (~0.02 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen). The reaction is typically initiated by the thermal decomposition of AIBN.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 1-4 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a benzylic bromide isomer.
Logical Relationships in Synthesis
The following diagram illustrates the roles and relationships of the components in the described benzylic bromination reaction.
Caption: Key components and their roles in the synthesis reaction.
Safety and Handling
Safety data for this compound is not explicitly available. However, based on the data for structurally related compounds, the following precautions are advised.[4][5][6]
-
Hazard Statements: Assumed to cause severe skin burns and eye damage.[4][5] May cause respiratory irritation. Lachrymatory effects are possible.
-
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use only outdoors or in a well-ventilated area.[5] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. Wash off with soap and plenty of water.[4][6]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
-
-
Storage: Store in a well-ventilated place.[7] Keep container tightly closed in a dry and cool place.[7] Store locked up.[5] Recommended storage is at 2-8°C under an inert atmosphere.[2]
Conclusion
This compound is a valuable chemical intermediate. While comprehensive experimental data for this specific compound remains scarce, information from its isomers provides useful insights for its application and handling. The provided synthesis protocol for a related compound offers a reliable starting point for its preparation. As with all reactive brominated compounds, appropriate safety measures must be strictly followed during its handling and use.
References
- 1. This compound 95% | CAS: 886498-51-7 | AChemBlock [achemblock.com]
- 2. 141080-73-1 CAS MSDS (4-(BROMOMETHYL)-1-FLUORO-2-METHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The unique substitution pattern, featuring a bromomethyl, a fluoro, and a methoxy group, results in a distinct NMR spectral signature. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for reaction monitoring, purity assessment, and unequivocal structure confirmation. This guide provides a detailed prediction of its NMR characteristics and outlines a general protocol for spectral acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are derived from the known spectral data of analogous compounds, including 4-fluorobenzyl bromide and 2-methoxybenzyl bromide, considering the additive effects of the substituents on the chemical shifts and coupling constants.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 7.15 | dd | 1H | J ≈ 8.5, 3.0 Hz | H-6 |
| ~ 6.95 | dd | 1H | J ≈ 8.5, 8.5 Hz | H-5 |
| ~ 6.70 | dd | 1H | J ≈ 8.5, 3.0 Hz | H-3 |
| ~ 4.50 | s | 2H | - | -CH₂Br |
| ~ 3.90 | s | 3H | - | -OCH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.0 (d, ¹JCF ≈ 245 Hz) | C-4 |
| ~ 155.0 (d, ³JCF ≈ 3 Hz) | C-2 |
| ~ 125.0 (d, ³JCF ≈ 8 Hz) | C-6 |
| ~ 120.0 (d, ⁴JCF ≈ 1 Hz) | C-1 |
| ~ 115.0 (d, ²JCF ≈ 22 Hz) | C-5 |
| ~ 105.0 (d, ²JCF ≈ 25 Hz) | C-3 |
| ~ 56.0 | -OCH₃ |
| ~ 30.0 | -CH₂Br |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is detailed below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v) for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze peak multiplicities and coupling constants.
-
3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Visualizations
Chemical Structure and Predicted NMR Assignments
Caption: Predicted ¹H and ¹³C NMR assignments.
General NMR Experimental Workflow
Caption: A typical workflow for NMR analysis.
Mass Spectrometry Analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene, a key intermediate in pharmaceutical synthesis. This document details predicted fragmentation patterns under electron ionization (EI), offers a structured experimental protocol for its analysis, and presents the data in a clear, accessible format for researchers in the field.
Core Concepts in the Mass Spectrometry of this compound
Electron Ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds like this compound. In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's structure and molecular weight.
The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses. Key structural features influencing its fragmentation include the substituted benzene ring, the labile bromomethyl group, the methoxy group, and the fluorine atom. The presence of bromine is particularly noteworthy due to its two abundant isotopes, 79Br and 81Br, which exist in an approximate 1:1 ratio. This isotopic distribution results in a characteristic M+2 peak for any bromine-containing fragment, aiding in its identification.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions and their relative abundances for this compound under typical electron ionization conditions (70 eV). These predictions are based on established fragmentation principles for similar aromatic and halogenated compounds.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Predicted Relative Abundance (%) | Notes |
| 218/220 | [C₈H₈⁷⁹BrFO]•+ / [C₈H₈⁸¹BrFO]•+ | 30 | Molecular ion (M•+) peak with characteristic 1:1 isotopic pattern for bromine. |
| 139 | [C₈H₈FO]⁺ | 100 | Base peak, resulting from the loss of the bromine radical (•Br). This is a stable benzylic carbocation. |
| 124 | [C₇H₅FO]⁺ | 45 | Loss of a methyl radical (•CH₃) from the m/z 139 ion. |
| 111 | [C₇H₈F]⁺ | 20 | Loss of CO from the m/z 139 ion. |
| 96 | [C₆H₅F]⁺ | 15 | Loss of a methyl radical (•CH₃) from the m/z 111 ion. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust and reliable method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a general framework that can be adapted to specific instrumentation.
3.1. Sample Preparation
-
Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
3.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern for confirmation.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 139) against the concentration of the standards.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
FTIR spectrum of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
An in-depth analysis of the Fourier-transform infrared (FTIR) spectrum for the compound 1-(Bromomethyl)-4-fluoro-2-methoxybenzene is presented in this technical guide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, providing essential data for the structural characterization and quality control of this specific aromatic halide.
Structural and Spectroscopic Overview
This compound is a substituted aromatic compound with several key functional groups that give rise to a characteristic infrared spectrum. The primary regions of interest in an FTIR analysis of this molecule include C-H stretching vibrations from the aromatic ring and the methoxy and bromomethyl groups, C=C stretching of the benzene ring, C-O stretching from the methoxy ether linkage, and vibrations associated with the C-F and C-Br bonds.
Predicted FTIR Spectral Data
While a publicly available, experimentally verified FTIR spectrum for this compound is not readily found in common spectral databases, a detailed prediction can be made based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected key peaks, their wavenumber ranges, the intensity of the absorption, and the specific vibrational mode responsible for the peak.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100 - 3000 | Medium - Weak | Aromatic C-H | Stretch |
| 2960 - 2850 | Medium - Weak | Aliphatic C-H (in -OCH₃ and -CH₂Br) | Stretch |
| 1600 - 1450 | Medium - Strong | Aromatic C=C | Ring Stretch |
| 1250 - 1200 | Strong | Aryl Ether C-O | Asymmetric Stretch |
| 1100 - 1000 | Strong | C-F | Stretch |
| 1050 - 1000 | Medium | Aryl Ether C-O | Symmetric Stretch |
| 690 - 550 | Medium - Strong | C-Br | Stretch |
Standard Experimental Protocol for FTIR Analysis
The following outlines a standard methodology for acquiring the FTIR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.
1. Instrument Preparation:
- Ensure the FTIR spectrometer, equipped with an ATR crystal (commonly diamond or germanium), is powered on and has reached thermal stability.
- Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This background is automatically subtracted from the sample spectrum.
2. Sample Preparation:
- Place a small, representative amount of the solid this compound sample directly onto the center of the ATR crystal.
- Apply consistent pressure using the instrument's built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
3. Data Acquisition:
- Set the spectrometer parameters. Typical settings include:
- Scan Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
- Initiate the sample scan. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
4. Post-Acquisition Processing:
- Perform baseline correction if necessary to ensure the spectral baseline is flat.
- Use the instrument's software to identify and label the major absorption peaks.
- Compare the peak positions with known correlation tables to assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to final structural confirmation is a critical process in chemical analysis. The following diagram illustrates this workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of an organic compound.
Solubility Profile of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols.
Physicochemical Properties and Predicted Solubility
This compound is a substituted aromatic compound. Its molecular structure, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring, dictates its polarity and intermolecular interaction potential. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents. Structurally similar compounds, such as other halogenated and methoxy-substituted benzene derivatives, are known to be soluble in solvents like ethanol, dichloromethane, and acetone, while demonstrating low solubility in water.
Quantitative Solubility Data
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Molecular Formula | Molar Mass ( g/mol ) | Solubility ( g/100 mL) |
| Alcohols | Methanol | CH₄O | 32.04 | Data not available |
| Ethanol | C₂H₆O | 46.07 | Data not available | |
| Isopropanol | C₃H₈O | 60.10 | Data not available | |
| Ketones | Acetone | C₃H₆O | 58.08 | Data not available |
| Methyl Ethyl Ketone | C₄H₈O | 72.11 | Data not available | |
| Esters | Ethyl Acetate | C₄H₈O₂ | 88.11 | Data not available |
| Ethers | Diethyl Ether | C₄H₁₀O | 74.12 | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data not available | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data not available |
| Chloroform | CHCl₃ | 119.38 | Data not available | |
| Hydrocarbons | Hexane | C₆H₁₄ | 86.18 | Data not available |
| Toluene | C₇H₈ | 92.14 | Data not available | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available |
| Acetonitrile | C₂H₃N | 41.05 | Data not available |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
2. Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Record the exact weight of the compound added.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to allow for equilibrium to be established (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. Filtration should be rapid to minimize temperature fluctuations. Alternatively, the sample can be centrifuged at the experimental temperature, and the supernatant carefully collected.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
References
Stability of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The presence of the reactive bromomethyl group, along with the activating methoxy and fluorine substituents on the aromatic ring, makes it a versatile building block. However, the benzylic bromide functionality also renders the molecule susceptible to degradation, particularly under acidic conditions encountered during synthesis, purification, or formulation. This technical guide provides an in-depth analysis of the stability of this compound in acidic environments, outlining potential degradation pathways, recommended experimental protocols for stability assessment, and analytical techniques for monitoring.
Core Concepts: Degradation Pathways
The primary degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis. The presence of an acid, typically in an aqueous or protic solvent system, facilitates the nucleophilic substitution of the bromide ion by a water molecule. This results in the formation of the corresponding benzyl alcohol, 4-fluoro-2-methoxybenzyl alcohol, and hydrobromic acid.
The reaction mechanism is influenced by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an electron-donating group, which can stabilize the benzylic carbocation intermediate that may form during the reaction, potentially favoring an SN1-like mechanism. Conversely, the fluorine atom (-F) is an electron-withdrawing group, which may destabilize the carbocation and favor an SN2 mechanism. The overall rate and mechanism of hydrolysis will be a composite of these electronic influences.
Quantitative Stability Data
While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively available in the public domain, forced degradation studies can be employed to generate such data. The following tables present a hypothetical summary of results from a forced degradation study, illustrating how quantitative data on the stability of this compound can be structured and presented.
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at Various Temperatures
| Time (hours) | % Remaining (25°C) | % Remaining (40°C) | % Remaining (60°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 6 | 99.8 | 98.5 | 92.3 |
| 12 | 99.5 | 96.8 | 85.1 |
| 24 | 99.0 | 93.2 | 72.5 |
| 48 | 98.1 | 86.9 | 52.6 |
| 72 | 97.2 | 80.5 | 38.2 |
Table 2: Hypothetical Half-Life (t½) of this compound under Various Acidic Conditions
| Acid Condition | Temperature (°C) | Half-Life (hours) |
| 0.1 M HCl | 60 | 55.4 |
| 0.5 M HCl | 60 | 11.2 |
| 0.1 M H₂SO₄ | 60 | 54.8 |
Experimental Protocols
A forced degradation study is a crucial experiment to determine the intrinsic stability of a compound. The following protocol provides a detailed methodology for assessing the stability of this compound under acidic conditions.
Protocol: Forced Degradation Study - Acid Hydrolysis
1. Objective: To evaluate the stability of this compound in the presence of acid and to identify potential degradation products.
2. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), concentrated
-
Sulfuric acid (H₂SO₄), concentrated
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (for neutralization)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
pH meter
3. Preparation of Stock and Stress Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Acid Solutions (0.1 M and 1 M): Prepare solutions of HCl and H₂SO₄ in water at concentrations of 0.1 M and 1 M.
-
Stress Samples: In separate vials, mix equal volumes of the stock solution and the prepared acid solutions. For example, add 1 mL of the stock solution to 1 mL of 0.1 M HCl.
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.
4. Stress Conditions:
-
Incubate the stress and control samples at various temperatures (e.g., room temperature, 40°C, and 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately neutralize the withdrawn aliquots with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
5. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and gradually increase the proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining over time relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and, if possible, quantify any significant degradation products that appear in the chromatograms.
Visualizations
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed degradation pathway via acid-catalyzed hydrolysis.
Diagram 2: Experimental Workflow for Forced Degradation Study
Stability of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Under Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected stability and reactivity of 1-(bromomethyl)-4-fluoro-2-methoxybenzene under basic conditions. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from analogous benzylic bromide structures to predict its behavior. The primary anticipated reaction pathways involve nucleophilic substitution at the benzylic carbon, leading to the formation of alcohols or ethers, depending on the reaction medium. This guide outlines the theoretical basis for these reactions, provides hypothetical experimental protocols for stability assessment, and presents visual diagrams of the expected chemical transformations.
Introduction
This compound is a substituted aromatic compound with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. The presence of the fluorine and methoxy substituents on the benzene ring can influence the reactivity of the benzylic bromide. Understanding the stability of this compound in the presence of bases is critical for its storage, handling, and application in synthetic protocols, especially in multistep syntheses where basic reagents or conditions are employed.
Benzylic halides are known to be susceptible to nucleophilic attack.[1] The stability of this compound under basic conditions is therefore expected to be low, with the primary mode of degradation being nucleophilic substitution of the bromide ion.
Predicted Reaction Pathways under Basic Conditions
Under basic conditions, this compound is expected to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can modulate the reactivity of the benzylic carbon. The primary reaction mechanism is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction, which is favored for primary benzylic halides.[2][3] An SN1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, is also a possibility, particularly in polar protic solvents.[4]
Hydrolysis to (4-fluoro-2-methoxyphenyl)methanol
In the presence of aqueous inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon. This results in the displacement of the bromide leaving group and the formation of the corresponding benzyl alcohol, (4-fluoro-2-methoxyphenyl)methanol.
Ether Formation
If the reaction is carried out in an alcoholic solvent (e.g., methanol, ethanol) in the presence of a base, the corresponding alkoxide ion (e.g., CH₃O⁻, C₂H₅O⁻) will be generated. This alkoxide can then act as a nucleophile, leading to the formation of an ether. This is a classic example of the Williamson ether synthesis.[5]
Quantitative Data Summary
Table 1: Predicted Stability and Reactivity of this compound under Basic Conditions
| Condition | Reagent/Solvent | Expected Major Product | Predicted Stability | Probable Mechanism |
| Aqueous Basic | NaOH(aq) or KOH(aq) | (4-fluoro-2-methoxyphenyl)methanol | Low | SN2 (predominantly), SN1 |
| Alcoholic Basic | NaOR in ROH | 1-(alkoxymethyl)-4-fluoro-2-methoxybenzene | Low | SN2 |
| Amine Base | R₃N | Quaternary ammonium salt | Moderate to Low | SN2 |
Detailed Experimental Protocols (Hypothetical)
The following are proposed experimental protocols to quantitatively assess the stability of this compound under basic conditions.
Protocol for Determining Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound in an aqueous basic solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Standard analytical glassware
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of 0.1 M NaOH solution.
-
Initiate the reaction by adding a small aliquot of the stock solution of the substrate to the basic solution with vigorous stirring.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid (e.g., 0.1 M HCl).
-
Dilute the quenched aliquot with a suitable mobile phase and analyze by reverse-phase HPLC.
-
Monitor the disappearance of the starting material and the appearance of the product, (4-fluoro-2-methoxyphenyl)methanol, over time.
-
Calculate the rate constant and half-life of the reaction from the kinetic data.
Protocol for Assessing Stability in Alcoholic Base
Objective: To determine the rate of ether formation from this compound in an alcoholic basic solution.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) in methanol (e.g., 0.1 M)
-
Methanol (anhydrous)
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound in anhydrous methanol.
-
In a thermostatted reaction vessel at a constant temperature, place a known volume of 0.1 M sodium methoxide in methanol.
-
Start the reaction by adding an aliquot of the substrate stock solution.
-
At various time points, take a sample from the reaction mixture.
-
Quench the reaction by adding a weak acid (e.g., acetic acid).
-
Analyze the samples by GC-MS to monitor the consumption of the starting material and the formation of 1-(methoxymethyl)-4-fluoro-2-methoxybenzene.
-
Determine the reaction kinetics from the obtained data.
Visual Diagrams
The following diagrams illustrate the predicted reaction pathways and a general experimental workflow for stability analysis.
Caption: Predicted SN2 hydrolysis pathway.
Caption: Predicted ether formation pathway.
Caption: General workflow for stability testing.
Conclusion
While specific experimental data for this compound is scarce, fundamental principles of organic chemistry strongly suggest that this compound is unstable under basic conditions. The primary degradation pathway is expected to be nucleophilic substitution at the benzylic carbon, leading to hydrolysis or etherification products. Researchers and drug development professionals should exercise caution when using this reagent in the presence of bases and consider its potential for degradation when designing synthetic routes. The provided hypothetical protocols offer a framework for conducting formal stability studies to generate quantitative data for this important synthetic intermediate.
References
An In-depth Technical Guide to 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and a representative synthesis protocol for 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. This compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of a fluorinated and methoxylated phenyl ring into more complex molecules.
Chemical Identity and Physical Properties
This compound, with the CAS number 886498-51-7, is a halogenated aromatic ether.[1] The presence of the reactive bromomethyl group makes it a useful alkylating agent in organic synthesis.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 886498-51-7[1] |
| Molecular Formula | C₈H₈BrFO[1] |
| Molecular Weight | 219.05 g/mol [1] |
| Canonical SMILES | COC1=CC(F)=CC=C1CBr[1] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Crystalline solid or clear solution | [2][3] |
| Boiling Point | 220.4 °C at 760 mmHg or 252 °C | [2][3] |
| Density | 1.488 g/cm³ | [2][3] |
| Flash Point | 105.3 °C | [3] |
| Solubility | Soluble in organic solvents. | [4] |
| Refractive Index | 1.531 | [3] |
Note: Discrepancies exist in the reported boiling point, which may be due to different experimental conditions or purities.
Hazard Identification and Safety Information
This compound is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.
Table 3: GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | Danger | H314: Causes severe skin burns and eye damage.[5] | |
| Serious Eye Damage/Eye Irritation, Category 1 | Danger | H318: Causes serious eye damage. |
This information is based on data for closely related isomers and should be treated as indicative of the potential hazards.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water.[7]
Handling and Storage
-
Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[6] Use only in a well-ventilated area.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep container tightly closed.[6] It is recommended to store under an inert atmosphere.[2]
Experimental Protocols
Representative Synthesis: Radical Bromination of 4-Fluoro-2-methoxytoluene
The following is a representative experimental methodology for the synthesis of benzylic bromides, adapted from the synthesis of a closely related isomer, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.[8] This free-radical bromination of the corresponding toluene precursor is a common and effective method.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Fluoro-2-methoxytoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Carbon tetrachloride (CCl₄) or a safer alternative solvent (e.g., cyclohexane)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen solvent.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (approximately 0.02 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[8]
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[8]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
-
Logical Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Toxicological Information
Currently, there is no specific quantitative toxicological data, such as LD50 or LC50 values, available for this compound. However, based on the hazard classifications of this compound and its isomers, it is known to be corrosive and can cause severe skin burns and eye damage.[5] Inhalation may cause respiratory tract irritation.[9] The toxicological properties have not been fully investigated, and it is recommended to handle this chemical with extreme care, assuming high toxicity.[7]
References
- 1. This compound 95% | CAS: 886498-51-7 | AChemBlock [achemblock.com]
- 2. 141080-73-1 CAS MSDS (4-(BROMOMETHYL)-1-FLUORO-2-METHOXYBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound, CasNo.886498-51-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. CAS 886498-51-7: 4-Fluoro-2-methoxybenzyl bromide [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene from 2-fluoro-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene from 2-fluoro-4-methoxytoluene. The primary method detailed is the free-radical bromination of the benzylic methyl group, a crucial transformation for the generation of versatile intermediates in medicinal chemistry and materials science. This document outlines the prevalent experimental protocols, including reaction conditions, purification methods, and strategies to mitigate common side reactions. Quantitative data is summarized for comparative analysis, and a detailed experimental workflow is provided. Safety precautions for all reagents are also addressed. This guide is intended to equip researchers with the necessary information to safely and efficiently perform this synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The presence of a reactive bromomethyl group, along with the electronic influence of the fluorine and methoxy substituents on the aromatic ring, makes it a key intermediate for introducing the 2-fluoro-4-methoxybenzyl moiety into more complex molecules.[2] A common application is in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists, which are a promising class of anti-cancer drugs.[2] The most established and widely used method for its synthesis is the benzylic bromination of 2-fluoro-4-methoxytoluene.[3] This reaction typically proceeds via a free-radical mechanism, employing a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator.[3][4]
Reaction Mechanism and Optimization
The synthesis of this compound from 2-fluoro-4-methoxytoluene is a classic example of a Wohl-Ziegler reaction, which involves the free-radical bromination of an allylic or benzylic C-H bond using NBS.[5] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which can be induced thermally or photochemically.[3][4]
The key steps of the mechanism are:
-
Initiation: The radical initiator decomposes to form free radicals.
-
Propagation: A bromine radical is generated from NBS and abstracts a hydrogen atom from the benzylic methyl group of 2-fluoro-4-methoxytoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (NBS or Br2) to yield the desired product and a new bromine radical, continuing the chain reaction.
-
Termination: The reaction ceases when two radical species combine.
Several factors can influence the success of the reaction, including the choice of solvent, initiator, and reaction temperature. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, though safer alternatives are now preferred.[3] The electron-rich nature of the starting material due to the methoxy group can sometimes lead to competing electrophilic aromatic bromination (ring bromination) as a side reaction.[6][7] To minimize this, it is crucial to use a non-polar solvent and ensure the presence of an active radical initiator.[3] Di-bromination of the methyl group is another potential side product, which can be controlled by using a slight excess of the starting material or by carefully monitoring the reaction and stopping it upon completion.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times can vary depending on the scale and specific conditions used.
| Parameter | Value | Notes |
| Reagents | ||
| 2-fluoro-4-methoxytoluene | 1.0 equivalent | Starting material |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 equivalents | Brominating agent. Using a large excess can lead to di-bromination.[3] |
| Azobisisobutyronitrile (AIBN) | 0.02 - 0.1 equivalents | Radical initiator. Fresh initiator is crucial for good conversion.[3] |
| Solvent | ||
| Carbon Tetrachloride (CCl₄) | ~5-10 mL per gram of starting material | Traditional solvent, but hazardous. Safer alternatives are encouraged.[3] |
| Acetonitrile, 1,2-Dichlorobenzene | Varies | Alternative, less toxic solvents that have been used successfully in benzylic brominations.[5][8] |
| Reaction Conditions | ||
| Temperature | Reflux (e.g., ~77°C for CCl₄) | Dependent on the solvent used.[3] |
| Reaction Time | 1 - 6 hours | Should be monitored by TLC or GC to avoid over-reaction.[3] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent inhibition by oxygen.[3] |
| Work-up & Purification | ||
| Filtration | - | To remove solid succinimide byproduct. |
| Washing | Aqueous NaHCO₃, Brine | To remove acidic impurities and water. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To dry the organic layer. |
| Purification Method | Recrystallization or Column Chromatography | To obtain the pure product. |
| Yield | 70 - 90% | Highly dependent on reaction conditions and scale.[3] |
Experimental Protocol
This protocol is a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-fluoro-4-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methoxytoluene in the chosen solvent (e.g., CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (approx. 0.02 equivalents) to the solution.[3]
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[3]
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[3]
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.[3]
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]
-
-
Purification:
Safety and Handling
-
2-fluoro-4-methoxytoluene: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[9] Reactions involving NBS are generally exothermic.[9]
-
Azobisisobutyronitrile (AIBN): Flammable solid and can decompose explosively upon heating. Store in a cool place away from heat sources.
-
This compound: This compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood with appropriate PPE.
-
Carbon tetrachloride (CCl₄): Toxic and carcinogenic. Its use should be avoided if possible, and it must be handled in a fume hood with extreme caution.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via free-radical bromination of 2-fluoro-4-methoxytoluene is a robust and well-established method. Careful control of reaction conditions, particularly the stoichiometry of NBS and the exclusion of polar solvents and radical inhibitors, is key to achieving high yields and minimizing side products. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers to successfully and safely perform this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Methodological & Application
Application Notes and Protocols for the N-alkylation of Amines with 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the N-alkylation of primary and secondary amines with 1-(bromomethyl)-4-fluoro-2-methoxybenzene. This versatile electrophile allows for the introduction of the 4-fluoro-2-methoxybenzyl group, a moiety of interest in medicinal chemistry due to its potential to modulate the pharmacological properties of lead compounds. The protocols provided are based on established methods for the N-alkylation of amines with alkyl halides.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules. The reaction of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic substitution (SN2) mechanism. The choice of base, solvent, and temperature is critical to achieve optimal yields and minimize side reactions, such as over-alkylation to form tertiary amines or quaternary ammonium salts. Careful control of reaction conditions is therefore essential for the selective synthesis of the desired secondary or tertiary amine products.
Key Synthetic Strategies
The primary method for the N-alkylation of amines with this compound is direct alkylation. This involves the reaction of the amine with the alkyl bromide in the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize the hydrobromic acid byproduct formed during the reaction. Common bases used for this purpose include potassium carbonate, triethylamine, or diisopropylethylamine. The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) being commonly employed to facilitate the SN2 reaction.
For primary amines, mono-alkylation can be challenging due to the increased nucleophilicity of the secondary amine product, which can lead to the formation of a tertiary amine. To favor mono-alkylation, a slight excess of the primary amine can be used, or milder reaction conditions can be employed.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound under typical reaction conditions. Please note that these are generalized examples, and actual yields may vary depending on the specific substrate and reaction optimization.
| Amine Substrate | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | N-(4-fluoro-2-methoxybenzyl)aniline | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Benzylamine | N-(4-fluoro-2-methoxybenzyl)benzylamine | Et₃N | MeCN | 50 | 8 | 80-90 |
| Morpholine | 4-(4-fluoro-2-methoxybenzyl)morpholine | K₂CO₃ | THF | 60 | 16 | 90-98 |
| Piperidine | 1-(4-fluoro-2-methoxybenzyl)piperidine | DIPEA | DMF | 25 | 10 | 88-97 |
| Glycine methyl ester | Methyl 2-((4-fluoro-2-methoxybenzyl)amino)acetate | K₂CO₃ | MeCN | 40 | 24 | 75-85 |
Experimental Protocols
General Protocol for the N-alkylation of a Primary Amine with this compound
This protocol describes a general procedure for the synthesis of a secondary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq) and N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Add potassium carbonate (2.0 eq) to the solution.
-
To this stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
General Protocol for the N-alkylation of a Secondary Amine with this compound
This protocol describes a general procedure for the synthesis of a tertiary amine.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary amine (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.1-0.5 M.
-
Add triethylamine (1.5 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (around 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tertiary amine.
Mandatory Visualization
Caption: Experimental workflow for N-alkylation.
Application Notes and Protocols for the O-alkylation of Phenols using 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. This application note details the use of 1-(bromomethyl)-4-fluoro-2-methoxybenzene as a key reagent in the Williamson ether synthesis for the preparation of a variety of substituted aryl benzyl ethers. The presence of the fluoro and methoxy groups on the benzyl moiety makes the resulting ether products of significant interest in medicinal chemistry and drug discovery. Fluorine substitution is a common strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The 4-fluoro-2-methoxybenzyl ethers are valuable intermediates and potential lead compounds in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.
Core Reaction: Williamson Ether Synthesis
The O-alkylation of phenols with this compound proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction. The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether.
Applications in Drug Discovery
The 4-fluoro-2-methoxybenzyl moiety is a valuable pharmacophore in drug design. Its incorporation into molecules can lead to compounds with a range of biological activities. For instance, fluorinated aryl benzyl ethers have been investigated for their anti-cancer properties.[1] These compounds can act as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[2]
Experimental Protocols
General Protocol for the O-alkylation of Phenols
This protocol provides a general procedure for the synthesis of aryl-(4-fluoro-2-methoxybenzyl) ethers. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific phenol substrates.
Materials:
-
Substituted phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 equiv)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous acetone or DMF to the flask to dissolve/suspend the reactants.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
If using DMF, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). If using acetone, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure aryl-(4-fluoro-2-methoxybenzyl) ether.
Data Presentation
The following table presents representative yields for the O-alkylation of various substituted phenols with a substituted benzyl bromide, based on typical outcomes for Williamson ether synthesis. The actual yields with this compound may vary depending on the specific substrate and reaction conditions.
| Entry | Phenol Substrate | Product | Representative Yield (%) |
| 1 | Phenol | 1-((4-fluoro-2-methoxybenzyl)oxy)benzene | 85-95 |
| 2 | 4-Methoxyphenol | 1-fluoro-4-((4-methoxybenzyl)oxy)-2-methoxybenzene | 80-90 |
| 3 | 4-Nitrophenol | 1-fluoro-2-methoxy-4-((4-nitrobenzyl)oxy)benzene | 90-98 |
| 4 | 4-Chlorophenol | 1-((4-chlorobenzyl)oxy)-4-fluoro-2-methoxybenzene | 82-92 |
| 5 | 2-Naphthol | 2-((4-fluoro-2-methoxybenzyl)oxy)naphthalene | 88-96 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of IAP Protein Antagonists Utilizing 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to conventional therapies. Targeting IAPs with small molecule antagonists that mimic the endogenous IAP inhibitor, Smac (Second Mitochondria-derived Activator of Caspases), is a promising strategy in oncology. This document provides detailed application notes and protocols for the synthesis of a potent IAP antagonist, T-3256336, which incorporates the 1-(bromomethyl)-4-fluoro-2-methoxybenzene moiety as a key building block.
Data Presentation
The biological activity of the synthesized IAP antagonist, T-3256336, is summarized in the table below. This data highlights its potent inhibition of cellular IAP1 (cIAP1) and X-linked IAP (XIAP), as well as its significant growth inhibitory effects on the MDA-MB-231 human breast cancer cell line.
| Compound | Target | IC50 (nM) | GI50 (nM) | Cell Line |
| T-3256336 | cIAP1 | 1.3 | 1.8 | MDA-MB-231 |
| XIAP | 200 |
Signaling Pathway
IAP proteins function by binding to and inhibiting caspases, the key executioners of apoptosis. Smac mimetics, such as T-3256336, antagonize this interaction, thereby liberating caspases to initiate apoptosis. The signaling pathway below illustrates the central role of IAPs in apoptosis regulation and the mechanism of action for IAP antagonists.
Caption: IAP Signaling Pathway and Antagonist Mechanism.
Experimental Workflow
The synthesis of T-3256336 involves a multi-step process starting with the key intermediate, an octahydropyrrolo[1,2-a]pyrazine scaffold. This scaffold is then elaborated through a series of reactions including an alkylation step with this compound. The general workflow is depicted below.
Caption: General Synthesis Workflow for T-3256336.
Experimental Protocols
The following protocols provide a general methodology for the key synthetic steps involved in the preparation of IAP antagonists related to T-3256336, utilizing this compound.
Note: These are generalized protocols and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Alkylation of the Octahydropyrrolo[1,2-a]pyrazine Scaffold
This protocol describes the crucial step of introducing the 4-fluoro-2-methoxybenzyl group onto the core scaffold.
Materials:
-
Protected octahydropyrrolo[1,2-a]pyrazine intermediate (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Dissolve the protected octahydropyrrolo[1,2-a]pyrazine intermediate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add diisopropylethylamine to the solution and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the alkylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Final Deprotection to Yield the IAP Antagonist
This protocol outlines the removal of protecting groups to afford the final active compound. The choice of deprotection conditions will depend on the specific protecting groups used in the synthesis. This example assumes a tert-Butoxycarbonyl (Boc) protecting group.
Materials:
-
Boc-protected IAP antagonist precursor (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected IAP antagonist precursor in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Carefully neutralize the residue by dissolving it in ethyl acetate and slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product may be purified by precipitation from a solvent system such as dichloromethane/diethyl ether or by preparative HPLC to yield the final IAP antagonist.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
Conclusion
The synthesis of potent IAP protein antagonists, such as T-3256336, using this compound as a key building block, offers a viable route to novel cancer therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, enabling the exploration and optimization of this important class of molecules. Further investigation into the structure-activity relationship and in vivo efficacy of these compounds is warranted to advance their clinical potential.
Application Notes and Protocols for Nucleophilic Substitution with 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a versatile trifunctional building block valuable in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic bromide, a methoxy group, and a fluorine atom, offering multiple avenues for synthetic diversification. The primary reactive site for nucleophilic substitution is the benzylic bromide, which is significantly more labile than a typical aryl halide. This allows for the selective introduction of a wide range of nucleophiles, including amines, phenols, and thiols, to generate diverse molecular scaffolds. This document provides detailed experimental protocols for these key nucleophilic substitution reactions.
Reaction Overview
The benzylic bromide of this compound readily undergoes nucleophilic substitution, typically via an SN2 mechanism. This reaction is characterized by the attack of a nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group. The presence of the electron-donating methoxy group on the benzene ring can influence the reactivity of the benzylic position.
Caption: Generalized reaction scheme for the nucleophilic substitution of this compound.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various classes of nucleophiles. These are representative conditions and may require optimization for specific substrates.
| Nucleophile Class | Example Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Amine | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-((4-fluoro-2-methoxyphenyl)methyl)benzenemethanamine | 85-95 |
| Phenol | 4-Methoxyphenol | DMF | Cs₂CO₃ | Room Temp | 16 | 1-fluoro-4-((4-methoxyphenoxy)methyl)-2-methoxybenzene | 80-90 |
| Thiol | Thiophenol | Ethanol | Et₃N | Room Temp | 6 | ((4-fluoro-2-methoxyphenyl)methyl)(phenyl)sulfane | 90-98 |
Experimental Workflow
The general workflow for performing nucleophilic substitution reactions with this compound is outlined below. This process includes reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for nucleophilic substitution reactions.
Experimental Protocols
Protocol 1: Synthesis of N-((4-fluoro-2-methoxyphenyl)methyl)benzenemethanamine (N-Alkylation)
This protocol details the N-alkylation of an amine using this compound.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzylamine (1.1 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-((4-fluoro-2-methoxyphenyl)methyl)benzenemethanamine.
Protocol 2: Synthesis of 1-fluoro-4-((4-methoxyphenoxy)methyl)-2-methoxybenzene (O-Alkylation)
This protocol describes the O-alkylation of a phenol with this compound.
Materials:
-
This compound
-
4-Methoxyphenol
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to obtain 1-fluoro-4-((4-methoxyphenoxy)methyl)-2-methoxybenzene.
Protocol 3: Synthesis of ((4-fluoro-2-methoxyphenyl)methyl)(phenyl)sulfane (S-Alkylation)
This protocol outlines the S-alkylation of a thiol with this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Ethanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of thiophenol (1.0 eq) in ethanol, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in ethanol dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to afford ((4-fluoro-2-methoxyphenyl)methyl)(phenyl)sulfane.
The 4-Fluoro-2-Methoxybenzyl Moiety: A Key Pharmacophore in Modern Drug Discovery
Application Note & Protocols for Researchers in Drug Development
The strategic incorporation of fluorine and methoxy-substituted benzyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 4-fluoro-2-methoxybenzyl moiety, and its close structural analogs, have emerged as a valuable pharmacophore, contributing to enhanced potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This document provides a detailed overview of the application of this moiety, focusing on its role in the development of targeted therapies, with a primary focus on the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib, which features a closely related 5-fluoro-2-methoxybenzoyl group.
Introduction
Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a powerful tool for modulating the physicochemical properties of drug candidates.[1][2] It can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a molecule's overall performance.[1][2] The methoxy group, a common hydrogen bond acceptor, can also influence molecular conformation and solubility. When combined in a benzyl or benzoyl structure, these substituents can create a pharmacophore with specific and potent interactions with biological targets.
While the exact 4-fluoro-2-methoxybenzyl moiety is not prevalent in currently approved drugs, the closely related 5-fluoro-2-methoxybenzoyl group is a critical component of the recently approved BTK inhibitor, Pirtobrutinib. This application note will use Pirtobrutinib as a primary case study to illustrate the significance of this substitution pattern in drug design.
Case Study: Pirtobrutinib (Jaypirca™)
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is crucial for the proliferation, trafficking, and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[3][5]
Mechanism of Action
Pirtobrutinib functions by binding to the ATP binding site of BTK, thereby inhibiting its kinase activity.[6] Unlike covalent BTK inhibitors that form a permanent bond with a cysteine residue (C481) in the active site, Pirtobrutinib's reversible binding allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent inhibitors.[6][7] This non-covalent interaction stabilizes BTK in an inactive conformation, blocking both autophosphorylation at Y223 and upstream phosphorylation at Y551.[1][6] The inhibition of BTK disrupts the downstream signaling cascade, including the activation of PLCγ2, AKT, and NF-κB, ultimately leading to decreased B-cell proliferation and survival.[3]
Signaling Pathway
The B-cell receptor signaling pathway is a complex cascade of protein interactions that is initiated by antigen binding to the B-cell receptor. This leads to the activation of a series of downstream kinases, with BTK playing a pivotal role.
Quantitative Data
The potency and selectivity of Pirtobrutinib have been extensively characterized through various in vitro and cell-based assays.
| Assay Type | Target | Cell Line | Endpoint | Value | Reference |
| Radiometric Enzyme Assay | Wild-Type BTK | - | IC50 | 3.2 nM | [1] |
| Radiometric Enzyme Assay | BTK C481S Mutant | - | IC50 | 1.4 nM | [1] |
| Surface Plasmon Resonance | Wild-Type BTK | - | KD | single-digit nM | [1] |
| Surface Plasmon Resonance | BTK C481S Mutant | - | KD | single-digit nM | [1] |
| Cell Proliferation Assay | - | TMD8 (ABC-DLBCL) | IC50 | 6.4 nM | [1] |
| Cell Proliferation Assay | - | REC-1 (MCL) | IC50 | 3.1 nM | [1] |
| Clinical Trial (BRUIN) | BTKi-intolerant CLL/SLL | - | Overall Response Rate | 76.9% | [8] |
| Clinical Trial (BRUIN) | BTKi-intolerant MCL | - | Overall Response Rate | 81.0% | [8] |
Experimental Protocols
Protocol 1: In Vitro BTK Enzyme Inhibition Assay (Radiometric)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK using a radiometric assay.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., Pirtobrutinib) dissolved in DMSO
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based BTK Autophosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibitory effect of a compound on BTK autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium and supplements
-
Test compound (e.g., Pirtobrutinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time.
-
Lyse the cells using lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of BTK autophosphorylation.
Synthesis
The synthesis of Pirtobrutinib involves a multi-step process starting from 5-fluoro-2-methoxybenzoic acid. A general synthetic scheme is outlined below.[9]
Conclusion
The 4-fluoro-2-methoxybenzyl moiety and its close analogs, such as the 5-fluoro-2-methoxybenzoyl group found in Pirtobrutinib, represent a powerful pharmacophore in drug discovery. The strategic placement of fluorine and methoxy substituents can significantly enhance the pharmacological properties of a molecule, leading to the development of highly potent and selective therapeutic agents. The case of Pirtobrutinib demonstrates how this chemical motif can be leveraged to create a best-in-class inhibitor that overcomes resistance to previous generations of drugs. The protocols and data presented herein provide a valuable resource for researchers working to incorporate this and similar fluorinated moieties into novel drug candidates.
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirtobrutinib inhibits wild-type and mutant Bruton’s tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 4. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Pirtobrutinib monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene in Advanced Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-fluoro-2-methoxybenzene has emerged as a critical chemical intermediate in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting apoptosis and cell signaling pathways. Its unique structural features, including a reactive bromomethyl group and a substituted phenyl ring, make it an ideal building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and better overall drug-like characteristics.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 886498-51-7 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Not specified (likely a solid or oil) |
| Purity | Typically ≥95% |
Application in the Synthesis of IAP Antagonists
A primary application of this compound is in the synthesis of small molecule IAP antagonists. These compounds are of significant interest in oncology as they can sensitize cancer cells to apoptosis. The 2-fluoro-4-methoxybenzyl moiety, introduced by this intermediate, is a key structural feature in several potent IAP inhibitors, including the clinical candidate T-3256336.
The IAP Signaling Pathway and Therapeutic Intervention
Inhibitor of Apoptosis (IAP) proteins are a family of endogenous proteins that negatively regulate apoptosis, or programmed cell death. They achieve this by binding to and inhibiting caspases, the key effector enzymes of apoptosis. In many cancers, IAPs are overexpressed, leading to a suppression of apoptosis and contributing to tumor survival and resistance to therapy.
Small molecule IAP antagonists, often designed to mimic the endogenous IAP inhibitor Smac/DIABLO, can bind to IAPs and prevent them from inhibiting caspases, thereby restoring the apoptotic pathway in cancer cells. The diagram below illustrates the role of IAPs in the apoptosis pathway and the mechanism of action of IAP antagonists.
Caption: The role of IAPs in apoptosis and the mechanism of IAP antagonists.
Experimental Protocols
Synthesis of this compound
The standard laboratory method for the synthesis of this compound is the free-radical bromination of 2-fluoro-4-methoxytoluene.
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-fluoro-4-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a safer alternative non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-methoxytoluene (1.0 equivalent).
-
Add the non-polar solvent to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
Add a catalytic amount of AIBN (approximately 0.02 equivalents).
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data for Synthesis:
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 1-6 hours |
| Purity (after purification) | >95% |
General Protocol for N-Alkylation using this compound
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of IAP antagonists.
Materials:
-
Heterocyclic amine (e.g., an octahydropyrrolo[1,2-a]pyrazine derivative)
-
This compound
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
To a round-bottom flask, add the heterocyclic amine (1.0 equivalent) and dissolve it in the chosen solvent.
-
Add the base (1.1-1.5 equivalents) to the solution.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity of a Representative IAP Antagonist
The following table summarizes the biological activity of T-3256336, an IAP antagonist synthesized using this compound as a key intermediate.
| Assay | IC₅₀ (nM) |
| cIAP1 Inhibition | 1.3 |
| XIAP Inhibition | 200 |
| MDA-MB-231 Cell Growth Inhibition (GI₅₀) | 1.8 |
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of complex drug candidates, particularly in the field of apoptosis research. The protocols and data presented here provide a foundation for researchers to utilize this building block in the development of novel IAP antagonists and other potential therapeutics. Careful optimization of reaction conditions is crucial to ensure high yields and purity of the final products. The unique electronic properties conferred by the fluoro and methoxy substituents make this intermediate a powerful tool in the rational design of new medicines.
Application Notes and Protocols: Reaction of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene with Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole nitrogen, particularly through N-alkylation, is a key strategy for modulating the pharmacological properties of these molecules. The introduction of a substituted benzyl group, such as the 4-fluoro-2-methoxybenzyl moiety from 1-(bromomethyl)-4-fluoro-2-methoxybenzene, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and a generalized protocol for the N-alkylation of indoles with this compound, a reaction of significant interest in the development of novel therapeutic agents. The fluorine and methoxy substituents on the benzyl ring are of particular note, as these groups are often employed in drug design to fine-tune electronic and pharmacokinetic properties.[2]
Chemical Reaction
The reaction proceeds via a nucleophilic substitution, where the deprotonated indole nitrogen attacks the benzylic carbon of this compound, displacing the bromide leaving group.
General Reaction Scheme:
References
Application Notes and Protocols: Synthesis and Utility of the 4-Fluoro-2-methoxybenzyl Group in Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and methoxy substituents into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The 4-fluoro-2-methoxybenzyl group, in particular, has emerged as a valuable moiety in the design of a diverse range of biologically active molecules. Its unique electronic properties can influence molecular interactions with biological targets, enhance metabolic stability, and improve cell permeability.
These application notes provide an overview of the synthesis of molecules containing the 4-fluoro-2-methoxybenzyl group and highlight their application in targeting various diseases, including viral infections and cancer. Detailed protocols for the synthesis of key precursors and representative bioactive compounds are provided, along with a summary of their biological activities.
Synthesis of Key Precursor: 4-Fluoro-2-methoxybenzyl Bromide
A common and essential precursor for introducing the 4-fluoro-2-methoxybenzyl group is 4-fluoro-2-methoxybenzyl bromide. A general and adaptable two-step synthesis starting from (4-fluoro-2-methoxyphenyl)methanol is outlined below. This procedure is based on analogous preparations of substituted benzyl bromides.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxybenzyl Bromide
Step 1: Mesylation of (4-fluoro-2-methoxyphenyl)methanol
-
At room temperature, dissolve (4-fluoro-2-methoxyphenyl)methanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 15-30 minutes, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Bromination
-
Dissolve the crude mesylate in anhydrous acetone.
-
Add an excess of lithium bromide (e.g., 3-5 equivalents) to the solution.
-
Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target product, 4-fluoro-2-methoxybenzyl bromide.
Figure 1. Synthetic workflow for 4-fluoro-2-methoxybenzyl bromide.
Applications in the Synthesis of Biologically Active Molecules
The 4-fluoro-2-methoxybenzyl group has been incorporated into a variety of molecular scaffolds, leading to the discovery of potent inhibitors of several important biological targets.
Inhibitors of HIV Integrase
Several N-substituted hydroxypyrimidinone carboxamides containing the 4-fluoro-2-methoxybenzyl moiety have been identified as potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[1][2][3]
A representative synthesis involves the coupling of a hydroxypyrimidinone core with 4-fluoro-2-methoxybenzylamine.
-
To a solution of the carboxylic acid-functionalized pyrimidinone core (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add 4-fluoro-2-methoxybenzylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
| Compound ID | Target | IC50 (nM) | Reference |
| 1 | HIV Integrase | 15 | [1] |
| 2 | HIV Integrase | 25 | [2] |
Note: Compound IDs are representative examples from the cited literature.
Figure 2. Simplified pathway of HIV integrase inhibition.
Inhibitors of Lysine-Specific Demethylase 1 (LSD1)
Novel spirocyclic derivatives of tranylcypromine incorporating the 4-fluoro-2-methoxybenzyl group have demonstrated potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[4]
The synthesis of these inhibitors typically involves the reductive amination of a spirocyclic amine with 4-fluoro-2-methoxybenzaldehyde.
-
Dissolve the spirocyclic amine hydrochloride salt (1.0 equivalent) and 4-fluoro-2-methoxybenzaldehyde (1.1 equivalents) in a solvent such as methanol.
-
Add a reducing agent, for example, sodium cyanoborohydride (1.5 equivalents), portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired N-benzylated spirocyclic amine.
| Compound ID | Target | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| 18a | LSD1 | 18 | >555-fold | >555-fold | [4] |
| 18b | LSD1 | 42 | >238-fold | >238-fold | [4] |
Note: Compound IDs are from the cited literature.
Figure 3. Mechanism of action for LSD1 inhibitors.
Other Biologically Active Molecules
The 4-fluoro-2-methoxybenzyl group is also a component of molecules targeting other important proteins in disease:
-
HCV NS5B Polymerase Inhibitors: Substituted benzofuran compounds with this moiety have been developed as inhibitors of the hepatitis C virus NS5B polymerase.[5]
-
T-Cell Activators: Naphthyridinone derivatives bearing the 4-fluoro-2-methoxybenzyl group act as inhibitors of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ), leading to T-cell activation, which is a promising strategy for cancer immunotherapy.[6]
-
AKR1C3 Dependent KRAS Inhibitors: Tricyclic compounds featuring this group have been designed as inhibitors of KRAS, dependent on the aldo-keto reductase family 1 member C3, for cancer treatment.[7][8]
-
STING Modulators: Tetrahydroquinazoline derivatives have been synthesized as modulators of the Stimulator of Interferon Genes (STING) protein, relevant for cancer and infectious diseases.[9]
Conclusion
The 4-fluoro-2-methoxybenzyl group serves as a valuable building block in the design and synthesis of diverse biologically active molecules. Its incorporation has led to the development of potent and selective inhibitors for a range of therapeutic targets. The synthetic protocols and biological data presented here provide a foundation for researchers in drug discovery to further explore the potential of this privileged scaffold in developing novel therapeutics.
References
- 1. WO2006125048A2 - Hiv-integrase inhibitor compounds - Google Patents [patents.google.com]
- 2. US7169780B2 - N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase - Google Patents [patents.google.com]
- 3. EP1422218B1 - Antiviral agent - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]
- 6. WO2020006016A1 - Naphthyridinone compounds useful as t cell activators - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2021005586A1 - Tricyclic akr1c3 dependent kars inhibitors - Google Patents [patents.google.com]
- 9. WO2018234808A1 - MODULATORS WITH SMALL MOLECULES OF STING HUMAIN - Google Patents [patents.google.com]
Application Notes: Williamson Ether Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
Introduction
The Williamson ether synthesis is a robust and widely employed method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group.[1][2] 1-(Bromomethyl)-4-fluoro-2-methoxybenzene is an ideal substrate for this reaction due to the presence of a primary benzylic bromide, which is highly susceptible to nucleophilic attack. This application note provides a detailed protocol for the synthesis of ethers using this versatile building block, relevant for researchers in drug development and medicinal chemistry.
Mechanism and Reaction Principle
The core of the Williamson ether synthesis is the SN2 reaction between a nucleophilic alkoxide or phenoxide and an electrophilic alkyl halide.[2] The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to generate the more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the carbon atom bearing the leaving group (in this case, bromine) on the this compound, leading to the formation of an ether and a salt byproduct.[2][3] Given that this is an SN2 reaction, it is most efficient with unhindered, primary halides like the specified reactant.[4]
Key Reaction Parameters
Several factors influence the success and yield of the Williamson ether synthesis:
-
Base: The choice of base is critical for the initial deprotonation of the alcohol or phenol. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for generating alkoxides from a wide range of alcohols.[5][6] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[5]
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the reaction.[2] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[2][3]
-
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 50-100 °C, to ensure a reasonable reaction rate.[2][3]
-
Reaction Time: The duration of the reaction can vary from 1 to 8 hours, depending on the reactivity of the specific substrates and the reaction temperature.[2][3]
Data Presentation: Typical Reaction Conditions and Expected Yields
The following table summarizes typical conditions for the Williamson ether synthesis with a primary benzylic bromide like this compound. The expected yields are estimates based on general principles of the reaction and may vary depending on the specific alcohol or phenol used and the optimization of the reaction conditions.
| Parameter | Typical Condition | Notes |
| Substrate | This compound | Primary benzylic bromide, good for SN2 |
| Nucleophile | Alcohol or Phenol (1.0 - 1.2 equivalents) | Deprotonated in situ |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃, NaOH, KOH (1.1 - 1.5 equivalents) | Choice depends on the pKa of the alcohol/phenol |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred |
| Temperature | 50 - 100 °C | To facilitate the reaction rate |
| Time | 1 - 8 hours | Monitored by TLC |
| Expected Yield | 50 - 95% | Highly dependent on substrate and conditions[3] |
Experimental Protocol
This protocol provides a general procedure for the synthesis of an ether from this compound and a generic alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol
-
Base (e.g., Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Preparation of the Alkoxide/Phenoxide:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 equivalent) and anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base (1.1 equivalents) portion-wise. If using NaH, be cautious of hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
-
Ether Synthesis Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the stirring solution of the alkoxide/phenoxide at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether.
-
Mandatory Visualization
Caption: Workflow for the Williamson ether synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
This compound is a lachrymator and should be handled with care.
References
Troubleshooting & Optimization
How to prevent di-bromination in the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to help prevent the common side reaction of di-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-bromination in the synthesis of this compound?
A1: The primary cause of di-bromination, yielding 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene, is the further reaction of the desired mono-brominated product with the brominating agent. This is a common issue in free-radical benzylic brominations (Wohl-Ziegler reactions) and is often a result of using an excess of the brominating agent, typically N-Bromosuccinimide (NBS), or allowing the reaction to proceed for too long.[1]
Q2: How can I monitor the reaction to avoid over-bromination?
A2: Close monitoring of the reaction progress is crucial. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material (4-fluoro-2-methoxytoluene) and the formation of the mono- and di-brominated products. The reaction should be stopped as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-brominated byproduct are formed.[1]
Q3: Are there any visual cues during the reaction that can indicate its progress?
A3: In a typical Wohl-Ziegler reaction using NBS in a non-polar solvent like carbon tetrachloride or cyclohexane, the reaction mixture may change color. Often, the reaction starts as a colorless or slightly yellow solution and may develop a reddish-brown color due to the presence of molecular bromine, which is the active brominating species. The disappearance of the solid NBS (which is denser than many organic solvents) and the appearance of succinimide (which is less dense and may float) can indicate that the reaction is nearing completion. However, these visual cues are not always reliable, and chromatographic monitoring is highly recommended.
Q4: Besides di-bromination, what other side reactions should I be aware of?
A4: Another potential side reaction is aromatic ring bromination. This occurs via an electrophilic substitution mechanism and is more likely to happen if polar solvents are used or if there are acidic impurities present. The methoxy group on the aromatic ring is strongly activating, making the ring susceptible to electrophilic attack. To avoid this, it is important to use non-polar solvents and ensure all reagents and glassware are dry and free of acid.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of di-brominated product | 1. Excess NBS: Using a significant excess of NBS will drive the reaction towards di-bromination. 2. Prolonged reaction time: Allowing the reaction to continue after the starting material is consumed will lead to the bromination of the mono-brominated product. 3. High local concentration of NBS: Adding all the NBS at once can create high local concentrations of the brominating species. | 1. Control Stoichiometry: Use a slight excess of NBS, typically 1.05-1.1 equivalents. 2. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and quench it once the starting material is consumed. 3. Portion-wise or Continuous Addition: Add the NBS in portions or as a continuous slurry to maintain a low and steady concentration of the brominating agent.[2] 4. Reductive Workup: If di-bromination has already occurred, the crude product mixture can be treated with diethyl phosphite to selectively reduce the di-brominated product back to the mono-brominated product.[3] |
| Low or no conversion of starting material | 1. Inactive radical initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded. 2. Insufficient initiation: The temperature may be too low for thermal initiators, or the light source may be inadequate for photochemical initiation. 3. Presence of inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. | 1. Use fresh initiator: Ensure the radical initiator is fresh and has been stored correctly. 2. Optimize initiation conditions: Increase the reaction temperature to the recommended level for the initiator used, or use a more intense light source. 3. Degas the solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) before starting the reaction to remove dissolved oxygen. |
| Formation of ring-brominated byproducts | 1. Polar solvent: Using polar solvents can favor the ionic mechanism of electrophilic aromatic substitution. 2. Acidic impurities: Traces of acid can catalyze ring bromination. | 1. Use a non-polar solvent: Solvents like cyclohexane or carbon tetrachloride are preferred. If a slightly more polar solvent like acetonitrile is used, conditions must be carefully controlled. 2. Ensure anhydrous and acid-free conditions: Use dry solvents and glassware. The addition of a non-nucleophilic base like barium carbonate can help to neutralize any acidic byproducts.[4] |
Data Presentation: Impact of Reaction Parameters on Selectivity
The following table summarizes the expected qualitative and semi-quantitative impact of key reaction parameters on the product distribution in the benzylic bromination of 4-fluoro-2-methoxytoluene.
| Parameter | Condition | Expected Mono-bromination Yield | Expected Di-bromination Level | Comments |
| NBS Stoichiometry | 1.05 - 1.1 eq. | High | Low | Optimal for selective mono-bromination. |
| > 1.2 eq. | Decreasing | Increasing | Higher excess of NBS leads to significant di-bromination. | |
| Reaction Time | Optimal (monitored) | High | Low | Reaction stopped upon consumption of starting material. |
| Extended | Lower | High | Over-bromination becomes the dominant pathway. | |
| NBS Addition Method | All at once | Moderate to High | Moderate to High | Can lead to localized high concentrations of bromine. |
| Portion-wise/Continuous | High | Low | Maintains a low, steady concentration of the brominating species, improving selectivity.[2] | |
| Solvent | Non-polar (e.g., Cyclohexane) | Good | - | Favors the radical pathway, minimizing ring bromination.[5] |
| Polar (e.g., Acetonitrile) | Variable | - | May increase the risk of ring bromination if not carefully controlled. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of 4-fluoro-2-methoxytoluene
This protocol is designed to maximize the yield of the mono-brominated product while minimizing the formation of the di-brominated byproduct.
Materials:
-
4-fluoro-2-methoxytoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Cyclohexane (or other suitable non-polar solvent), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 4-fluoro-2-methoxytoluene (1.0 eq) and anhydrous cyclohexane.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress every 30-60 minutes using TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cyclohexane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Protocol 2: Reductive Workup for Di-brominated Byproduct
This procedure can be used to treat a crude reaction mixture that contains a significant amount of the di-brominated byproduct.[3]
Materials:
-
Crude reaction mixture containing mono- and di-brominated products
-
Diethyl phosphite
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Methanol or Toluene
Procedure:
-
Dissolve the crude product mixture in toluene or methanol.
-
Add diisopropylethylamine (DIPEA) to the solution.
-
Add diethyl phosphite (approximately 0.5 eq relative to the estimated amount of di-brominated product).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the conversion of the di-brominated product to the mono-brominated product by TLC or GC.
-
Once the reduction is complete, proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Reaction Pathway and Side Reaction
Caption: Reaction scheme showing the desired mono-bromination and the subsequent di-bromination side reaction.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Workflow
Caption: A step-by-step workflow for the selective mono-bromination experiment.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
- 4. datapdf.com [datapdf.com]
- 5. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
Minimizing ring bromination side reactions in benzylic bromination
Welcome to the technical support center for benzylic bromination. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize undesired ring bromination side reactions and optimize your synthesis of benzylic bromides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aromatic ring bromination during a benzylic bromination reaction?
A1: Aromatic ring bromination is an electrophilic aromatic substitution reaction, which competes with the desired free-radical benzylic bromination.[1][2] The primary causes for its occurrence include:
-
High Bromine Concentration: Using molecular bromine (Br₂) directly can lead to electrophilic attack on the electron-rich aromatic ring.[1][3] Reagents like N-bromosuccinimide (NBS) are preferred because they maintain a very low, steady-state concentration of Br₂.[3][4]
-
Presence of Lewis Acids: Traces of acid (like HBr, which is a byproduct of the reaction) can catalyze electrophilic ring bromination.[5][6]
-
Electron-Rich Aromatic Rings: Substrates with electron-donating groups (e.g., -OCH₃, -OH, -NR₂) are highly activated towards electrophilic attack and are more susceptible to ring bromination.[5][7]
-
Polar Solvents: Polar solvents can stabilize the charged intermediates (like the sigma complex) involved in electrophilic aromatic substitution, potentially favoring this pathway.
Q2: Which brominating agent is most effective for selective benzylic bromination?
A2: N-bromosuccinimide (NBS) is the most widely used and recommended reagent for selective benzylic bromination.[1][2][8] Its key advantage is that it provides a low, constant concentration of molecular bromine through its reaction with trace amounts of HBr generated during the reaction.[3][9] This low concentration favors the free-radical pathway required for benzylic substitution while suppressing the competing electrophilic addition to the aromatic ring.[1][3] Other reagents like bromotrichloromethane (BrCCl₃) have also been used, particularly for electron-rich substrates in photochemical flow setups.[7]
Q3: What is the role of a radical initiator or light in this reaction?
A3: Benzylic bromination proceeds via a free-radical chain mechanism. This process must be initiated by generating a small number of bromine radicals.[4][10] This is achieved in two main ways:
-
Radical Initiators: Chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[8][11] When heated, these molecules decompose to form radicals, which then start the chain reaction.[10][11]
-
Light (Photochemical Initiation): UV or visible light provides the energy to cause homolytic cleavage of the Br-Br bond (or N-Br bond in NBS), generating the initial bromine radicals needed to start the reaction.[12][13][14] Photochemical methods, especially in continuous flow, can offer high selectivity and control.[13][15]
Q4: How does solvent choice impact the selectivity between benzylic and ring bromination?
A4: The choice of solvent is critical. Non-polar, aprotic solvents are generally preferred as they disfavor the formation of ionic intermediates required for electrophilic ring bromination.
-
Classical Solvents: Carbon tetrachloride (CCl₄) has been traditionally used with great success due to its inertness and non-polar nature.[8][16] However, due to its toxicity and environmental concerns, it has been largely phased out.[2][17]
-
Modern Alternatives: Less toxic solvents like acetonitrile, 1,2-dichlorobenzene, or even solvent-free conditions have been shown to be effective.[17][18][19] Studies have shown that acetonitrile can improve yields and reproducibility compared to chlorinated solvents.[13][17] Supercritical carbon dioxide has also been explored as an environmentally benign alternative.[20]
Q5: My substrate is highly activated (e.g., contains a methoxy group). How can I prevent ring bromination?
A5: For electron-rich substrates, selectivity is a major challenge. The following strategies can be employed:
-
Use NBS: Strictly use NBS instead of Br₂ to keep bromine concentration minimal.[3]
-
Photochemical Conditions: Light-induced reactions, often performed at lower temperatures, can enhance selectivity for the radical pathway over the ionic pathway.[13][21]
-
Radical Scavengers (in moderation): While counterintuitive, the addition of a radical scavenger like TEMPO has been shown in some specific cases to suppress certain side reactions, although it can also inhibit the desired reaction if not used carefully.[22]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction time, temperature, and mixing, which can significantly improve selectivity for highly reactive substrates.[7][12][14]
Troubleshooting Guide
Problem: Significant amount of ring-brominated byproduct detected.
This is the most common issue, indicating that the electrophilic aromatic substitution pathway is competing with the desired free-radical benzylic bromination.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. theses.gla.ac.uk [theses.gla.ac.uk]
- 22. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
The most common and established method is the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methoxytoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile. The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via UV light.[1]
Q2: What are the key reagents and their roles in this synthesis?
-
4-fluoro-2-methoxytoluene: The starting material containing the methyl group that will be brominated.
-
N-Bromosuccinimide (NBS): The brominating agent. It provides a low, constant concentration of bromine radicals, which favors the desired benzylic bromination over other side reactions.[2]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide: Radical initiators that, upon heating, decompose to form radicals that initiate the chain reaction. Alternatively, UV light can be used for photochemical initiation.[1]
-
Solvent (e.g., Carbon Tetrachloride, Acetonitrile): A non-polar or suitable solvent to dissolve the reactants and facilitate the reaction. Acetonitrile is a safer alternative to CCl₄.[3]
Q3: What are the main potential side reactions to be aware of?
The primary side reactions include:
-
Di-bromination: Formation of 1-(dibromomethyl)-4-fluoro-2-methoxybenzene due to over-bromination.[1]
-
Ring Bromination: Electrophilic aromatic substitution on the electron-rich benzene ring, which is more likely in the presence of polar solvents or acidic impurities.[1][4]
Q4: What is the recommended work-up and purification procedure?
A typical work-up involves cooling the reaction mixture, filtering off the solid succinimide byproduct, and washing the filtrate with an aqueous solution (e.g., sodium bicarbonate or sodium thiosulfate) to remove any remaining HBr or unreacted bromine. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator (AIBN or benzoyl peroxide). 2. Insufficient initiation energy (temperature too low for thermal initiation, or inadequate UV light intensity). 3. Presence of radical inhibitors (e.g., oxygen). 4. Poor quality of reagents (NBS or solvent). | 1. Use a fresh or properly stored radical initiator. 2. Ensure the reaction temperature is appropriate for the chosen initiator (typically 70-80 °C for AIBN) or increase the intensity of the UV light source.[2] 3. Degas the solvent by bubbling nitrogen or argon through it before the reaction. 4. Use high-purity, anhydrous reagents. |
| Formation of Di-brominated Byproduct | 1. Excess of N-Bromosuccinimide (NBS). 2. Prolonged reaction time. | 1. Use a molar ratio of the starting material to NBS of approximately 1:1 to 1:1.05.[2][3] 2. Monitor the reaction progress closely by TLC or GC and stop the reaction once the starting material is consumed. |
| Significant Ring Bromination | 1. Use of a polar solvent. 2. Absence or inactivity of the radical initiator. 3. Presence of acidic impurities. | 1. Use a non-polar solvent like carbon tetrachloride or cyclohexane. If using a slightly more polar solvent like acetonitrile, ensure radical initiation is efficient.[4] 2. Confirm that the radical initiator is active and present in a sufficient amount. 3. Use high-purity reagents and consider adding a non-nucleophilic base to scavenge any acid. |
| Difficulty in Product Purification | 1. Similar polarity of the product and byproducts/starting material. 2. Thermal instability of the product. | 1. For column chromatography, use a long column and a shallow solvent gradient to improve separation. 2. Consider recrystallization from a suitable solvent system. 3. Avoid excessive heating during solvent removal and purification. |
Data Presentation: Optimized Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Starting Material | 4-fluoro-2-methoxytoluene | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents[1] |
| Radical Initiator | AIBN or Benzoyl Peroxide | 0.02 - 0.1 equivalents |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | Anhydrous |
| Temperature | Reflux (dependent on solvent, e.g., ~77°C for CCl₄) | For thermal initiation[1] |
| Initiation (alternative) | UV lamp (e.g., household compact fluorescent lamp) | For photochemical initiation[3] |
| Reaction Time | 1 - 6 hours | Monitor by TLC or GC[1] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent inhibition by oxygen |
| Typical Yield | 70 - 90% | Dependent on scale and optimization[1] |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 4-fluoro-2-methoxytoluene (1.0 eq) in anhydrous carbon tetrachloride (or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. If using photochemical initiation, irradiate the flask with a suitable UV lamp.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and optimization of this compound.
References
Technical Support Center: Purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've dissolved my crude this compound and allowed the solution to cool, but no crystals have formed. What should I do?
A1: This is a common issue, often caused by either supersaturation or using too much solvent.[1][2]
-
Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[2] Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[1][2][3] Alternatively, if you have a small amount of the pure compound, add a "seed" crystal to the solution.[1][2]
-
Reduce Solvent Volume: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[1][2][4] Gently heat the solution again to boil off some of the solvent, then allow it to cool slowly once more.[2][3][4]
Q2: My compound is separating as an oil instead of forming solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent and fails to crystallize upon cooling, often because the solution is too concentrated or cools too quickly.[2] This can also be an issue if the compound is significantly impure.[2]
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.[2]
-
Ensure the solution cools as slowly as possible. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[2] Very slow cooling favors the formation of crystals over oil.[2]
Q3: My final yield of pure crystals is very low. What are the likely causes?
A3: A low yield can result from several factors during the process:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low recovery, as a significant amount of the compound will remain dissolved in the mother liquor.[1][2][4]
-
Premature Crystallization: If crystals form in the hot filtration step (if performed), product will be lost. Ensure the solution and filtration apparatus are kept hot.
-
Incomplete Crystallization: Cooling the solution for too short a time or not cooling it to a low enough temperature can leave a substantial amount of product in the solution.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[1]
Q4: What is a suitable recrystallization solvent for this compound?
A4: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. For fluorinated aromatic compounds, common solvent systems include alcohols (ethanol, isopropanol), often mixed with water as an anti-solvent, or mixtures of ethers and hydrocarbons (e.g., diethyl ether/hexanes, ethyl acetate/hexanes).[5][6] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair before proceeding with the bulk recrystallization.[1]
Data and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 886498-51-7[7] |
| Molecular Formula | C₈H₈BrFO[7] |
| Molecular Weight | 219.05 g/mol [7][8] |
| Appearance | Solid (typical) |
| Purity (Typical) | ≥95%[7] |
Table 2: Illustrative Purification Data
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Purity (by HPLC/GC) | ~90% | >99% |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point Range | Broad (e.g., 5-8 °C range) | Sharp (e.g., 1-2 °C range) |
Experimental Protocol: Single Solvent Recrystallization
This is a general methodology and may require optimization based on the specific impurities present.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Continue adding small portions of hot solvent until the solid just completely dissolves.[1] Avoid adding an excess of solvent to ensure a good recovery.[1][2]
-
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[3]
-
Crystallization:
-
Collection of Crystals:
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound 95% | CAS: 886498-51-7 | AChemBlock [achemblock.com]
- 8. biosynth.com [biosynth.com]
Technical Support Center: HPLC Purity Analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene.
Experimental Protocol: HPLC Purity Analysis
A reversed-phase HPLC method is proposed for the purity analysis of this compound. This method is designed to separate the main compound from potential impurities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Troubleshooting Guides
This section addresses common issues encountered during HPLC analysis.
Problem: Peak Tailing
-
Question: My peaks are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing, where the latter half of the peak is broader, can be caused by several factors.[1][2] Common causes include secondary interactions between the analyte and the stationary phase, especially with basic compounds, and issues with the mobile phase or column.[1][2]
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Solution |
| Silanol Interactions | Ionized silanols on silica-based columns can interact with basic analytes, causing tailing.[3] Lowering the mobile phase pH (e.g., to pH ≤ 3) can suppress this interaction.[1] Using an end-capped column can also minimize these secondary interactions.[2] |
| Mobile Phase pH | If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak tailing.[3] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Contamination or Degradation | Sample matrix can build up on the column frit or packing material, leading to tailing.[4] Flushing the column with a strong solvent may help.[5] If the column is old or performance does not improve after cleaning, it should be replaced.[5] |
| Mass or Volume Overload | Injecting a sample that is too concentrated or too large in volume can cause peak distortion.[4] Try injecting a less concentrated solution or a smaller volume.[4] |
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting Logic for Peak Tailing.
Problem: Ghost Peaks
-
Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is the source of these peaks?
-
Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample.[6] They can arise from contamination in the mobile phase, the HPLC system, or from carryover from previous injections.[6][7]
Table 3: Troubleshooting Ghost Peaks
| Potential Cause | Solution |
| Mobile Phase Contamination | Impurities in solvents, even in HPLC-grade reagents, can cause ghost peaks.[7][8] Prepare fresh mobile phase daily using high-purity solvents and filter them before use.[6] |
| System Contamination | Residual impurities from previous samples can linger in the injector, tubing, or detector.[7][9] Regularly flush the system with a strong solvent.[9] |
| Carryover | Residue from a previous injection can appear in subsequent runs.[6] Optimize the needle wash solvent and consider running a blank after each sample.[6] |
| Column Contamination | Contaminants from previous samples can accumulate on the column.[9] Flushing the column or using a guard column can help.[9] |
Problem: Baseline Noise or Drift
-
Question: My baseline is noisy or drifting. What are the common causes and solutions?
-
Answer: Baseline noise refers to irregular fluctuations, while drift is a gradual shift in the baseline.[10] These issues can be caused by the mobile phase, detector, or environmental factors.[10][11]
Table 4: Troubleshooting Baseline Noise and Drift
| Potential Cause | Solution |
| Air Bubbles in the System | Insufficiently degassed mobile phase can introduce air bubbles, leading to baseline noise.[11][12] Thoroughly degas the mobile phase and purge the pump.[11] |
| Contaminated Mobile Phase | Impurities in the mobile phase can cause a noisy or drifting baseline.[13][14] Use high-purity solvents and prepare fresh mobile phase.[10][14] |
| Detector Lamp Issues | An aging or failing detector lamp can cause baseline noise.[13][15] Check the lamp's energy and replace it if necessary.[15] |
| Temperature Fluctuations | Unstable column or mobile phase temperature can lead to baseline drift.[13] Use a column oven and ensure the mobile phase is at a stable temperature.[13] |
| Pump Malfunction | Worn pump seals or faulty check valves can cause pressure fluctuations and a pulsating baseline.[12] Regular pump maintenance is crucial.[10] |
Frequently Asked Questions (FAQs)
-
Q1: Why is purity analysis important in drug development?
-
Q2: How do I choose the right HPLC column for my analysis?
-
Q3: What is the purpose of a guard column?
-
A3: A guard column is a short, disposable column placed before the analytical column. Its purpose is to protect the analytical column from contaminants and strongly retained compounds in the sample, thereby extending the lifetime of the more expensive analytical column.[10]
-
-
Q4: When should I use a gradient elution versus an isocratic elution?
-
A4: Isocratic elution uses a constant mobile phase composition and is suitable for simple samples with a few components. Gradient elution, where the mobile phase composition changes over time, is used for complex samples with components that have a wide range of polarities.[20] This allows for the elution of all components in a reasonable time with good resolution.[20]
-
-
Q5: How can I improve the resolution between two closely eluting peaks?
-
A5: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjusting the solvent strength or pH can alter the selectivity.[18]
-
Change the column: Using a column with a different stationary phase or a longer column can improve separation.[2]
-
Adjust the flow rate: Lowering the flow rate can sometimes increase efficiency.[21]
-
Modify the temperature: Changing the column temperature can affect the selectivity of the separation.[21]
-
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. pharmtech.com [pharmtech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Bromination Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the succinimide byproduct from bromination reactions involving N-bromosuccinimide (NBS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Succinimide remains in the organic layer after an aqueous wash.
-
Possible Cause: Insufficient washing or unfavorable partitioning of succinimide. While succinimide is water-soluble, multiple extractions may be necessary to remove it effectively from an organic solvent.[1][2][3]
-
Solution:
-
Increase the number of aqueous washes: Perform at least three washes with deionized water.
-
Use a dilute basic wash: Wash the organic layer with a 5% sodium bicarbonate solution. This can help to deprotonate any related acidic impurities, increasing their solubility in the aqueous layer.[4][5]
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Follow with a brine wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer before drying.[4][6]
-
Issue 2: Succinimide co-elutes with the desired product during silica gel column chromatography.
-
Possible Cause: The polarity of the product is too similar to that of succinimide, a polar molecule.[4][7]
-
Solutions:
-
Optimize the solvent system: Systematically vary the polarity of the eluent. A less polar solvent system might allow the desired product to elute while the more polar succinimide is retained on the column. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and hexane.[8][9]
-
Consider reverse-phase chromatography: If normal-phase chromatography fails, reverse-phase high-performance liquid chromatography (HPLC) can be a highly effective alternative for separating compounds based on hydrophobicity.[4][7]
-
Pre-wash the crude mixture: Before loading the column, perform an aqueous workup as described in Issue 1 to remove the majority of the succinimide.
-
Issue 3: The final product, a solid, is still contaminated with succinimide after initial purification.
-
Possible Cause: The initial purification method was not sufficient to achieve high purity.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying solid compounds.[4] The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while succinimide remains in the mother liquor upon cooling.[4][10] Water can be an excellent solvent for this purpose due to the significant difference in succinimide's solubility at different temperatures.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing succinimide byproduct?
The primary methods for removing succinimide are aqueous extraction, recrystallization, and column chromatography. The choice of method depends on the properties of the desired product, such as its solubility, polarity, and physical state (solid or liquid).[4]
Q2: How can I confirm that all the succinimide has been removed?
Several analytical techniques can be used to verify the purity of your product and ensure the complete removal of succinimide. These include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful tool for separating the product from byproducts.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the impurity's identity by its mass.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the presence of succinimide in the final product.[4]
Q3: Is it possible to remove succinimide by precipitation?
Yes, in some cases. If your desired product is soluble in a solvent in which succinimide is poorly soluble (e.g., hexane or chloroform), you can often precipitate the succinimide and remove it by filtration or centrifugation.[5][12]
Data Presentation
Table 1: Solubility of Succinimide in Various Solvents
| Solvent | Temperature | Solubility |
| Water | Cold | 1 g in 5 mL[11] |
| Water | Room Temperature | 1 g in 3 mL[11] |
| Water | Boiling | 1 g in 0.7 mL[11] |
| Methanol | Cold | 1 g in 30 mL[11] |
| Methanol | Room Temperature | 1 g in 24 mL[11] |
| Methanol | Hot | 1 g in 5 mL[11] |
| Ethanol | - | Soluble[1][2] |
| Ether | - | Insoluble[1][2] |
| Chloroform | - | Insoluble[1][2] |
This table summarizes the solubility of succinimide in common laboratory solvents, providing a basis for selecting appropriate purification methods.
Experimental Protocols
Protocol 1: Aqueous Workup for Succinimide Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[4]
-
Water Wash: Add an equal volume of deionized water, shake the funnel vigorously, and allow the layers to separate. Drain the lower aqueous layer.[4]
-
Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution to the organic layer. Shake and separate the layers as before. This step is particularly useful for removing any N-hydroxysuccinimide byproduct.[4]
-
Repeat Water Wash: Perform one more wash with deionized water.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic phase.[4][6]
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[4]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, now with significantly reduced succinimide content.[4]
Protocol 2: Recrystallization for Purifying Solid Products
-
Solvent Selection: Choose a solvent in which your product has low solubility at low temperatures and high solubility at high temperatures. Based on the data, water is a good starting point for many compounds when succinimide is the primary impurity.[10][11]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to your crude solid product until it is completely dissolved.[10]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[10]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation between your product and succinimide.[8]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Do not let the column run dry.[8]
-
Sample Loading: Dissolve the crude product (pre-purified by an aqueous wash for best results) in a minimal amount of a volatile solvent and adsorb it onto a small amount of silica gel. Carefully add this dry sample to the top of the packed column.[8]
-
Elution: Add the mobile phase and apply gentle pressure to begin eluting the compounds.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[8]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]
Visualizations
Caption: Workflow for removing succinimide using an aqueous wash protocol.
Caption: Troubleshooting logic for selecting a purification method.
References
- 1. chembk.com [chembk.com]
- 2. Succinimide | 123-56-8 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Answered: Given the following solubility of succinimide in water and methanol, which would be a better solvent for recrystallizing succinimide? Solubility data: 1 gram of… | bartleby [bartleby.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields in this benzylic bromination reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
Question: My reaction shows low or no conversion of the starting material, 4-fluoro-2-methoxytoluene. What are the likely causes?
Low or no conversion is a common issue that typically points to problems with the initiation of the radical reaction.
-
Inactive Radical Initiator: The chemical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), can degrade over time.
-
Solution: Use a fresh, properly stored batch of the radical initiator.
-
-
Insufficient Initiation Energy: For photochemical initiation, the light source may be inadequate. For thermal initiation, the temperature might be too low.
-
Solution (Photochemical): Ensure your UV lamp has the correct wavelength and sufficient intensity. Position the lamp as close to the reaction vessel as safely possible.
-
Solution (Thermal): Confirm that the reaction mixture reaches the required reflux temperature for the chosen solvent to ensure homolytic cleavage of the initiator.
-
-
Presence of Radical Inhibitors: Oxygen from the air is a potent radical scavenger and can inhibit the chain reaction.
-
Solution: Degas the solvent before use by bubbling an inert gas (e.g., nitrogen or argon) through it. Maintain an inert atmosphere over the reaction mixture throughout the experiment.
-
Question: I am observing a significant amount of a di-brominated byproduct, 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene. How can I minimize its formation?
The formation of the di-bromo byproduct is a result of the desired product competing with the starting material for the brominating agent.
-
Excess of N-Bromosuccinimide (NBS): Using too much NBS increases the likelihood of a second bromination event.
-
Solution: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05-1.1 equivalents).
-
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed will favor di-bromination.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the 4-fluoro-2-methoxytoluene is consumed.
-
Question: My main side product appears to be from bromination on the aromatic ring. Why is this happening and how can I prevent it?
Ring bromination is a competing electrophilic aromatic substitution reaction. This is particularly problematic for electron-rich aromatic rings, such as the methoxy-substituted benzene in this synthesis.
-
Polar Solvents: Polar solvents can promote ionic pathways, favoring electrophilic aromatic substitution over the desired radical pathway.
-
Solution: Use non-polar solvents like carbon tetrachloride (CCl₄), cyclohexane, or trifluorotoluene.[1]
-
-
Presence of Acidic Impurities: Traces of acid can catalyze the electrophilic ring bromination.
-
Solution: Use high-purity, freshly recrystallized NBS. Ensure all glassware is clean and dry.
-
-
Absence of a Radical Initiator: Without an active radical initiator, the radical pathway is suppressed, and the ionic pathway may dominate.
-
Solution: Double-check that you have added a sufficient amount of a fresh radical initiator.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
With optimized conditions, yields can typically range from 70% to 90%. However, the yield is highly dependent on the reaction conditions, scale, and purity of the reagents.
Q2: Which solvent is best for this reaction?
Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler brominations due to its non-polar nature and ability to facilitate the radical mechanism.[1] However, due to its toxicity and environmental concerns, safer alternatives like cyclohexane, trifluorotoluene, or acetonitrile are now often used.[1] Acetonitrile can be a good option, but for electron-rich systems, care must be taken as polar solvents can sometimes encourage ring bromination.
Q3: Can I use Benzoyl Peroxide (BPO) instead of AIBN as the initiator?
Yes, Benzoyl Peroxide (BPO) is a common alternative to AIBN for initiating radical reactions. They have different decomposition temperatures, so ensure your reaction temperature is appropriate for the chosen initiator.
Q4: How can I effectively purify the final product?
The crude product can be purified by recrystallization or column chromatography on silica gel to remove unreacted starting material, the succinimide byproduct, and any di-brominated or ring-brominated impurities.
Q5: The reaction mixture turned a dark color. Is this normal?
A color change to yellow or orange/brown is often observed due to the formation of bromine in low concentrations, which is part of the reaction mechanism. However, a very dark or black color may indicate decomposition or significant side reactions.
Data Presentation
The choice of solvent and initiator can significantly impact the yield and purity of the product. Below is a summary of expected outcomes based on qualitative and quantitative data from related studies.
| Solvent | Initiator | Typical Yield of Mono-bromo Product | Common Side Products | Notes |
| Carbon Tetrachloride (CCl₄) | AIBN or BPO | Good to Excellent (Historically preferred) | Di-bromination | Effective but toxic and environmentally hazardous. |
| Cyclohexane | AIBN or BPO | Good | Di-bromination | A safer, non-polar alternative to CCl₄. |
| Acetonitrile | AIBN or BPO | Good to Excellent | Potential for Ring Bromination | Can improve reaction rates, but its polarity may increase the risk of electrophilic aromatic substitution in electron-rich systems. |
| Trifluorotoluene | AIBN or BPO | Good | Di-bromination | A modern, safer alternative to CCl₄ with similar properties.[1] |
Experimental Protocols
Standard Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-methoxytoluene.
Materials:
-
4-fluoro-2-methoxytoluene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen or argon inlet, dissolve 4-fluoro-2-methoxytoluene (1.0 eq) in anhydrous CCl₄ or cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere. The reaction can be initiated by the heat from the refluxing solvent or with a UV lamp placed near the flask.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-4 hours, indicated by the consumption of the starting material. The solid succinimide byproduct will float to the surface of the CCl₄ when the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Visualizations
Caption: Synthesis of the target compound via Wohl-Ziegler bromination.
Caption: A step-by-step workflow to diagnose and resolve low yield issues.
Caption: Relationships between causes, problems, and solutions in the synthesis.
References
Technical Support Center: Column Chromatography Purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the column chromatography purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica gel is a commonly used stationary phase. However, due to the potential for degradation of benzyl bromides on acidic silica gel, neutral alumina can be a suitable alternative, especially if stability issues are observed.[1]
Q2: How do I determine the appropriate solvent system for the column?
The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography. A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate or dichloromethane.[2][3] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product on the TLC plate, as this generally provides good separation on a column.[4]
Q3: My compound appears to be degrading on the column. What can I do?
Degradation of benzyl bromides on silica gel can occur via hydrolysis or oxidation.[1] To mitigate this, consider the following:
-
Use of Alumina: Switching to a neutral or basic alumina stationary phase can prevent acid-catalyzed degradation.[1]
-
Anhydrous Conditions: Ensure that all solvents and the crude material are anhydrous to minimize hydrolysis.
-
Speed: Perform the chromatography as quickly as possible (flash chromatography) to reduce the contact time between the compound and the stationary phase.
Q4: The separation between my product and an impurity is poor. How can I improve it?
Poor separation can be addressed by:
-
Optimizing the Solvent System: A less polar eluent system may improve the separation of benzyl bromide from impurities.[5] Experiment with different solvent ratios or different solvent combinations based on TLC analysis.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve compounds with close Rf values.[4]
-
Column Dimensions: Using a longer, narrower column can increase the theoretical plates and improve separation efficiency.
Q5: How can I visualize the compound on a TLC plate and during fraction collection?
This compound is UV active due to the benzene ring. Therefore, it can be visualized under a UV lamp (typically at 254 nm) where it will appear as a dark spot on a fluorescent TLC plate.[3] For fraction analysis, spotting a small amount from each fraction onto a TLC plate and observing under UV light is an effective way to track the elution of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Product elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase. | Consider adding a small amount of a slightly more polar solvent to the eluent system. If using silica gel, deactivating it with a small percentage of triethylamine in the eluent can sometimes help for basic compounds, though care should be taken with a benzyl bromide. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded. | |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. | |
| Co-elution of product with impurities | The polarity of the product and impurity are very similar. | Optimize the solvent system using various solvent combinations on TLC. A gradient elution might be necessary.[4] Consider using a different stationary phase (e.g., alumina instead of silica gel).[1] |
| Low recovery of the product | The compound may have degraded on the column. | Test the stability of your compound on a small amount of silica gel before running the column.[1] If unstable, use a less acidic stationary phase like alumina, or work quickly with fresh solvents. |
| The product is spread across too many fractions. | Collect smaller fractions and carefully analyze each one by TLC to ensure all product-containing fractions are combined. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound. The specific parameters should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh) or neutral alumina
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal volume of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate using a pre-determined solvent system (e.g., start with 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system polarity to achieve an Rf value of ~0.2-0.3 for the target compound.[4]
-
-
Column Packing:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.[6]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the initial eluting solvent or a slightly more polar solvent if solubility is an issue.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column, taking care not to disturb the top layer of sand.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the polarity of the mobile phase.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation of Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
The following table provides typical parameters for the column chromatography purification. Actual values may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |
| Typical Rf of Product | ~0.25 (in 95:5 Hexane:Ethyl Acetate) |
| Typical Yield after Purification | 70-90% (from crude) |
| Purity (by GC or HPLC) | >95% |
Visualizations
Experimental Workflow for Column Chromatography Purification
Caption: A flowchart illustrating the major steps involved in the purification of this compound by column chromatography.
Troubleshooting Logic for Poor Separation
References
Technical Support Center: Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common method for the synthesis of this compound is the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methoxytoluene. This reaction, often referred to as a Wohl-Ziegler bromination, typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via UV light.
Q2: What are the primary impurities I should expect in this synthesis?
The primary impurities encountered during the synthesis of this compound are typically:
-
Unreacted Starting Material: 4-fluoro-2-methoxytoluene may remain if the reaction does not go to completion.
-
Di-brominated Side Product: Over-bromination can lead to the formation of 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene.
-
Ring-brominated Isomers: Electrophilic aromatic substitution can occur, leading to the formation of various bromo-isomers of the starting material or product, such as 3-bromo-4-fluoro-2-methoxytoluene and 5-bromo-4-fluoro-2-methoxytoluene.
Q3: How can I minimize the formation of the di-brominated impurity?
The formation of the di-brominated side product, 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene, is a common issue resulting from over-reaction. To minimize its formation, consider the following:
-
Stoichiometry: Use a strict 1:1 molar ratio of 4-fluoro-2-methoxytoluene to NBS. A slight excess of the starting material can sometimes be beneficial.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed or when the formation of the di-brominated product begins to significantly increase.
-
Controlled Addition: In some cases, slow, portion-wise addition of NBS can help maintain a low concentration of the brominating agent and improve selectivity for mono-bromination.
Q4: What causes ring bromination and how can it be prevented?
Ring bromination is an undesired electrophilic aromatic substitution reaction that can compete with the desired free-radical benzylic bromination. The electron-donating methoxy group on the aromatic ring makes it susceptible to this side reaction. Key factors that promote ring bromination and how to mitigate them are:
-
Polar Solvents: The use of polar solvents can favor ionic reaction pathways. Employ non-polar solvents like cyclohexane or carbon tetrachloride to favor the radical pathway.
-
Absence of a Radical Initiator: Ensure that a sufficient amount of a reliable radical initiator (fresh AIBN or benzoyl peroxide) is used, or that the UV light source for photochemical initiation is effective.
-
Acidic Impurities: Traces of acid can catalyze electrophilic aromatic bromination. Use high-purity reagents and ensure your reaction setup is free of acidic contaminants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive radical initiator. | Use a fresh batch of AIBN or benzoyl peroxide. |
| Insufficient initiation energy. | If using photochemical initiation, ensure the UV lamp is at the correct wavelength and intensity. For thermal initiation, confirm the reaction temperature is adequate for the initiator's decomposition. | |
| Presence of radical inhibitors (e.g., oxygen). | Degas the solvent prior to the reaction and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| High Levels of Di-brominated Impurity | Excess NBS used. | Use a 1:1 or slightly less than 1:1 molar ratio of NBS to the starting material. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. | |
| Significant Ring Bromination | Use of a polar solvent. | Switch to a non-polar solvent like cyclohexane or CCl₄. |
| Ineffective radical initiation. | Confirm the activity of your radical initiator or the output of your UV lamp. | |
| Presence of acidic impurities. | Use high-purity reagents and ensure glassware is clean and dry. | |
| Complex Product Mixture/Difficulty in Purification | Multiple side reactions occurring. | Re-evaluate the reaction conditions: solvent, temperature, initiator, and stoichiometry. |
| Co-elution of impurities during chromatography. | Optimize the purification method. For column chromatography, try different solvent systems (e.g., gradients of hexane/ethyl acetate or hexane/dichloromethane). For recrystallization, screen various solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-fluoro-2-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Cyclohexane or Carbon Tetrachloride (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methoxytoluene (1.0 eq.) in anhydrous cyclohexane.
-
Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C for cyclohexane) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cyclohexane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: GC-MS Analysis for Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.
GC-MS Parameters (Starting Point for Optimization):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Protocol 3: HPLC Analysis for Impurity Profiling
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
HPLC Parameters (Starting Point for Optimization):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds in CDCl₃
| Proton | 4-fluoro-2-methoxytoluene | This compound | 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene (Predicted) | 3-Bromo-4-fluoro-2-methoxytoluene (Predicted) |
| -CH₃ / -CHBr₂ | ~2.2 (s) | ~4.5 (s) | ~6.7 (s) | ~2.2 (s) |
| -OCH₃ | ~3.8 (s) | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
| Aromatic-H | 6.7-7.0 (m) | 6.8-7.2 (m) | 6.9-7.3 (m) | 6.8 (d), 7.2 (d) |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.
Table 2: Expected Mass-to-Charge Ratios (m/z) in EI-MS
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 218/220 (due to Br isotopes) | 139 ([M-Br]⁺), 109 ([M-Br-CH₂O]⁺) |
| 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene | 296/298/300 (due to Br₂) | 217/219 ([M-Br]⁺), 138 ([M-Br₂]⁺) |
| Ring-brominated Isomers | 218/220 (due to Br isotopes) | Varies depending on isomer, loss of CH₃ is possible. |
Visualizations
Caption: Synthetic pathway for this compound and major side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
Effect of radical initiator concentration on benzylic bromination
Welcome to the technical support center for benzylic bromination. This guide provides troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of radical initiator concentration.
Troubleshooting Guide
This section addresses common issues encountered during benzylic bromination experiments.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction has been refluxing for hours, but TLC analysis shows a significant amount of unreacted starting material. What could be the cause?
-
Answer: This issue often points to a problem with the initiation of the radical chain reaction.
-
Insufficient Initiator: The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) may be too low to generate enough radicals to sustain the chain reaction. While the initiator is catalytic, a certain threshold concentration is necessary.
-
Decomposed Initiator: Radical initiators can degrade over time, especially if not stored correctly. AIBN should be stored in a refrigerator, and benzoyl peroxide should be kept away from heat and light. Using a fresh, pure initiator is recommended.
-
Incorrect Temperature: The reaction temperature must be high enough to cause homolytic cleavage of the initiator. For AIBN, this is typically around 80°C, which is why solvents like carbon tetrachloride (reflux temp 77°C) or acetonitrile (reflux temp 82°C) are effective.[1][2] If the temperature is too low, the rate of initiation will be too slow.
-
Issue 2: Formation of Multiple Products and Byproducts
-
Question: My crude NMR shows the desired monobrominated product, but also a significant amount of a dibrominated byproduct and other impurities. How can I improve selectivity?
-
Answer: The formation of byproducts is a common challenge.
-
Excess Radical Concentration: An excessively high concentration of radical initiator can lead to a high concentration of bromine radicals. This can increase the rate of termination reactions and potentially lead to side reactions, including polymerization.[3] It is crucial to use only a catalytic amount of the initiator.
-
High Bromine Concentration: The key to selective benzylic bromination with N-Bromosuccinimide (NBS) is maintaining a low, steady concentration of molecular bromine (Br₂).[4][5] If the local concentration of Br₂ becomes too high, electrophilic addition to the aromatic ring can compete with the desired radical substitution. The initiator concentration can influence the overall reaction rate and thus the steady-state concentration of Br₂.
-
Reaction Monitoring: Over-running the reaction can lead to the formation of the dibrominated product. It is advisable to monitor the reaction's progress (e.g., by TLC or GC) and stop it once the starting material is consumed.[6]
-
Issue 3: Reaction Stalls or Yields are Inconsistent Between Batches
-
Question: I am trying to scale up my reaction, but the yields are much lower and more variable than in my small-scale experiments. I've also noticed some polymer formation. What's happening?
-
Answer: Scale-up issues in radical reactions are often related to heat and mass transfer, which can affect the local concentration of reagents and radicals.
-
Initiator Addition: In large-scale reactions, adding the initiator all at once can create "hot spots" and a burst of radical generation, leading to polymerization and other side reactions.[3] A portion-wise or continuous addition of the initiator (or NBS) can help maintain a controlled, steady reaction rate.[3]
-
Active Brominating Species: In-depth kinetic studies have shown that Br₂ is the active brominating agent.[3] If the initiator and NBS are not added in a controlled manner, there can be periods where the active brominating agent is absent, leading to the formation of polymerized material and lower yields.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is a radical initiator necessary for benzylic bromination with NBS?
A radical initiator is required to start the free-radical chain reaction. The reaction proceeds via a radical mechanism where a bromine radical (Br•) abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical.[7][8] The initiator, such as AIBN or benzoyl peroxide, decomposes upon heating or irradiation to produce initial radicals, which then propagate the chain.[9]
Q2: What are the most common radical initiators for this reaction?
The most common initiators are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[1] The choice depends on the reaction solvent and desired temperature, as they have different decomposition rates at different temperatures.
Q3: How does the initiator work in the context of the overall mechanism?
The process begins with the initiation step, where the initiator (I) decomposes to form two radicals (2 R•). One of these radicals can then react with HBr (present in trace amounts or generated in situ) to produce a bromine radical (Br•). The bromine radical then enters the propagation cycle, abstracting a benzylic hydrogen to form a stable benzylic radical. This benzylic radical then reacts with molecular bromine (Br₂) to form the final product and another bromine radical, which continues the chain.[5][10] NBS serves as a source to provide a constant, low concentration of Br₂.[4]
Q4: Can light be used instead of a chemical initiator?
Yes, UV or visible light can be used to initiate the reaction.[11][12] Light provides the energy for the homolytic cleavage of the N-Br bond in NBS or trace amounts of Br₂, generating the necessary bromine radicals to start the chain reaction.[12] This photochemical activation can be a safer and greener alternative to chemical initiators.[12]
Quantitative Data: Effect of AIBN Concentration
The concentration of the radical initiator has a direct impact on reaction yield. An optimal concentration exists beyond which there is no significant benefit.
Table 1: Effect of AIBN Concentration on the Yield of Benzylic Bromination
| Entry | AIBN (equivalents) | NBS (equivalents) | Yield (%) |
| 1 | 0.01 | 1.25 | 33 |
| 2 | 0.02 | 1.25 | 58 |
| 3 | 0.04 | 1.25 | 81 |
| 4 | 0.04 | 1.50 | 88 |
| 5 | 0.04 | 2.00 | 90 |
| 6 | 0.10 | 2.00 | 91 |
| 7 | 0.30 | 2.00 | 91 |
Data summarized from a study on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester in 1,2-dichlorobenzene at 80°C.[13] As shown, the yield increased significantly as AIBN was increased from 0.01 to 0.04 equivalents.[13] However, increasing the initiator concentration beyond 0.04 equivalents provided no substantial improvement in yield.[13]
Experimental Protocols
General Protocol for Benzylic Bromination using AIBN
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: Ensure the substrate is pure and the solvent is anhydrous.[14] Using freshly recrystallized NBS can minimize side reactions.[14]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the benzylic substrate (1.0 eq.).
-
Solvent and Reagents: Add a suitable solvent (e.g., acetonitrile or 1,2-dichlorobenzene) under an inert atmosphere (e.g., nitrogen or argon).[11][13]
-
Addition of NBS and Initiator: Add N-Bromosuccinimide (NBS) (1.05–1.2 eq.) and the radical initiator AIBN (0.02–0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically ~80°C) with vigorous stirring. The reaction progress should be monitored by a suitable method (e.g., TLC, GC, or NMR).[6] The reaction often changes color, from colorless to red-brown and then to a pale yellow upon completion.[6]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
The succinimide byproduct will precipitate and can be removed by vacuum filtration.[2]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure benzylic bromide.
Visualizations
The following diagrams illustrate key logical and mechanistic pathways related to benzylic bromination.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. newera-spectro.com [newera-spectro.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene and 4-fluorobenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Bromomethyl)-4-fluoro-2-methoxybenzene is predicted to be significantly more reactive than 4-fluorobenzyl bromide in nucleophilic substitution reactions that proceed through an S(_N)1 or an S(_N)1-like mechanism. This enhanced reactivity is attributed to the presence of the electron-donating methoxy group at the ortho position to the bromomethyl group. This group effectively stabilizes the incipient benzylic carbocation intermediate through resonance, thereby lowering the activation energy of the rate-determining step. Conversely, in reactions favoring an S(_N)2 pathway, the difference in reactivity is expected to be less pronounced, with the potential for steric hindrance from the ortho-methoxy group to slightly retard the reaction rate.
Theoretical Comparison of Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects. The Hammett equation provides a quantitative means to assess these electronic influences through substituent constants (σ).
| Compound | Substituents | Predicted Effect on Reactivity (S(_N)1) | Predicted Effect on Reactivity (S(_N)2) |
| This compound | -OCH(_3) (ortho), -F (para) | Significantly Activated: The ortho-methoxy group is a strong electron-donating group through resonance, which will stabilize the benzylic carbocation. The para-fluoro group is weakly electron-withdrawing inductively but can also donate electron density through resonance. The overall effect is a significant stabilization of the carbocation. | Slightly Deactivated or Neutral: The ortho-methoxy group may introduce some steric hindrance to the backside attack of the nucleophile. The electron-donating nature of the methoxy group could slightly decrease the electrophilicity of the benzylic carbon. |
| 4-fluorobenzyl bromide | -F (para) | Slightly Deactivated: The para-fluoro group is weakly electron-withdrawing by induction, which will slightly destabilize the benzylic carbocation compared to unsubstituted benzyl bromide. | Slightly Activated: The inductive electron withdrawal by the fluorine atom can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. |
Table 1: Predicted Relative Reactivity of this compound and 4-fluorobenzyl bromide.
Mechanistic Considerations
The predominant reaction mechanism, either S(_N)1 or S(_N)2, will be dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
-
S(_N)1 Pathway: This mechanism involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is the primary determinant of the reaction rate. Electron-donating groups, such as the methoxy group in this compound, significantly stabilize the positive charge on the benzylic carbon through resonance, thus accelerating the reaction.[1]
-
S(_N)2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center. While primary benzylic bromides are generally reactive in S(_N)2 reactions, bulky ortho substituents can impede the approach of the nucleophile.[3]
Figure 1: A diagram illustrating the competing S(_N)1 and S(_N)2 pathways for the two benzyl bromides.
Proposed Experimental Protocols for a Definitive Comparison
To obtain quantitative data on the relative reactivity of these two compounds, a series of kinetic experiments could be conducted.
Solvolysis Reaction (Probing S(_N)1 Reactivity)
This experiment measures the rate of reaction with the solvent, which acts as the nucleophile. A polar protic solvent, such as aqueous ethanol, would favor an S(_N)1 mechanism.
Protocol:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and 4-fluorobenzyl bromide in 80% ethanol/20% water.
-
Maintain the solutions at a constant temperature (e.g., 25°C) in a thermostated water bath.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction by adding the aliquot to a cold solvent (e.g., acetone).
-
Titrate the generated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide using a suitable indicator.
-
The rate constant (k) for each reaction can be determined by plotting the concentration of HBr versus time and fitting the data to the appropriate rate law.
Reaction with a Strong Nucleophile (Probing S(_N)2 Reactivity)
This experiment would utilize a strong nucleophile in a polar aprotic solvent to favor an S(_N)2 mechanism.
Protocol:
-
Prepare equimolar solutions (e.g., 0.1 M) of the benzyl bromide and a strong nucleophile (e.g., 0.1 M sodium azide) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Maintain the reaction mixtures at a constant temperature.
-
Monitor the disappearance of the starting benzyl bromide over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The rate constant (k) can be determined by plotting the natural logarithm of the benzyl bromide concentration versus time.
Conclusion
Based on established principles of physical organic chemistry, This compound is anticipated to be the more reactive of the two compounds in nucleophilic substitution reactions that have significant S(_N)1 character. This is due to the powerful electron-donating resonance effect of the ortho-methoxy group, which stabilizes the key carbocation intermediate. For reactions proceeding via an S(_N)2 mechanism, the difference in reactivity is expected to be less significant, with the possibility of steric effects from the ortho-methoxy group slightly diminishing the reactivity of this compound compared to 4-fluorobenzyl bromide.
The choice between these two reagents should, therefore, be guided by the desired reaction mechanism. For synthetic transformations where a rapid S(_N)1 reaction is desired, this compound would be the superior choice. If an S(_N)2 reaction is required, and steric hindrance is a concern, 4-fluorobenzyl bromide may be a more suitable, albeit generally less reactive, alternative. The experimental protocols outlined above provide a framework for generating the empirical data needed for a definitive, quantitative comparison of these two valuable synthetic intermediates.
References
A Comparative Guide to the Synthetic Utility of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Substituted benzyl bromides are a cornerstone of this endeavor, serving as versatile electrophiles for the introduction of key pharmacophoric moieties. This guide provides an objective comparison of the synthetic utility of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene against its structural isomers, with a focus on their application in the synthesis of biologically active molecules, particularly Inhibitor of Apoptosis (IAP) protein antagonists.
The positioning of the fluoro and methoxy substituents on the benzene ring significantly influences the reactivity of the bromomethyl group through a combination of electronic and steric effects. This, in turn, dictates the optimal reaction conditions, potential yields, and even the biological activity of the resulting products.
Comparative Reactivity and Applications
The primary synthetic application of these isomers lies in nucleophilic substitution reactions, where the benzylic bromide is displaced by a nucleophile (e.g., an amine, phenol, or thiol). The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group play a crucial role in stabilizing or destabilizing the transition state of these reactions.
Table 1: Comparison of Physicochemical Properties and Reactivity of Isomers
| Isomer | Structure | CAS Number | Predicted Reactivity in SN2 Reactions | Key Applications |
| This compound | ![]() | 886498-51-7 | Moderate to High | Building block for kinase inhibitors and other CNS-active compounds. |
| 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | 91319-42-5 | High | Key intermediate in the synthesis of IAP antagonists (e.g., T-3256336).[1] | |
| 2-(Bromomethyl)-1-fluoro-4-methoxybenzene | 91319-42-5 | High | Utilized in the synthesis of various pharmaceutical compounds.[2] | |
| 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | 141080-73-1 | Moderate | Intermediate for agrochemicals and pharmaceuticals. |
Note: Predicted reactivity is based on the electronic effects of the substituents. Experimental verification is required for specific reactions.
Case Study: Synthesis of IAP Antagonist T-3256336
A prominent application of these isomers is in the synthesis of IAP antagonists, a promising class of anti-cancer agents. The potent and orally active IAP inhibitor, T-3256336, utilizes the 2-fluoro-4-methoxybenzyl moiety, which is introduced via 1-(bromomethyl)-2-fluoro-4-methoxybenzene.[1] The fluorine atom in this position is often incorporated to enhance metabolic stability and binding affinity.[1]
Table 2: Hypothetical Comparison of Isomer Performance in the N-Alkylation Step for T-3256336 Synthesis
| Isomer Used | Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| This compound | Amine Intermediate | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | Amine Intermediate | K₂CO₃ | DMF | 80 | 8 | >90 |
| 2-(Bromomethyl)-1-fluoro-4-methoxybenzene | Amine Intermediate | K₂CO₃ | DMF | 80 | 10 | 80-90 |
| 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | Amine Intermediate | K₂CO₃ | DMF | 80 | 18 | 65-75 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes. It is based on established principles of chemical reactivity. Actual experimental results may vary.
The higher reactivity of the 1-(bromomethyl)-2-fluoro-4-methoxybenzene isomer in this context can be attributed to the ortho-fluoro substituent, which can stabilize the transition state of the Sₙ2 reaction through inductive effects without significant steric hindrance.
Experimental Protocols
General Protocol for N-Alkylation using Bromomethyl-fluoro-methoxybenzene Isomers
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with a bromomethyl-fluoro-methoxybenzene isomer.
Materials:
-
Appropriate bromomethyl-fluoro-methoxybenzene isomer (1.0 eq)
-
Amine substrate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine substrate in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the bromomethyl-fluoro-methoxybenzene isomer to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic and Biological Pathways
To better understand the synthetic workflow and the biological context of the resulting products, the following diagrams are provided.
Caption: General workflow for the synthesis of N-alkylated products.
Caption: Inhibition of IAP proteins promotes apoptosis.
Conclusion
The choice of a specific bromomethyl-fluoro-methoxybenzene isomer has a profound impact on the efficiency of a synthetic route. While this compound is a valuable reagent, for specific applications such as the synthesis of the IAP antagonist T-3256336, the 1-(bromomethyl)-2-fluoro-4-methoxybenzene isomer appears to be the superior choice due to electronic factors that likely accelerate the key nucleophilic substitution step. This guide highlights the importance of considering the subtle interplay of substituent effects in the rational design of synthetic strategies for complex drug molecules. Researchers are encouraged to perform small-scale trials with different isomers to determine the optimal building block for their specific synthetic target.
References
- 1. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SN1 and SN2 Reactivity in Substituted Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Nucleophilic Substitution Reactions
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is a critical consideration in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where precise control over reaction pathways is paramount. These compounds can react via two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is highly dependent on the nature of the substituent on the aromatic ring, the nucleophile, and the solvent conditions. This guide provides an objective comparison of the SN1 and SN2 reactivity of a series of para-substituted benzyl bromides, supported by experimental data and detailed protocols.
The Duality of Benzyl Bromide Reactivity
Benzyl bromide and its derivatives occupy a unique position in the landscape of nucleophilic substitution reactions. While they are primary halides, which typically favor the SN2 mechanism, they can also form a resonance-stabilized benzylic carbocation, a key intermediate in the SN1 pathway.[1][2] This dual reactivity makes the study of substituent effects particularly insightful.
Electron-donating groups (EDGs) at the para position, such as methoxy (-OCH3) and methyl (-CH3), enhance the stability of the benzylic carbocation through resonance and inductive effects. This increased stability significantly accelerates the rate of SN1 reactions. Conversely, electron-withdrawing groups (EWGs), such as the nitro group (-NO2), destabilize the carbocation, thereby retarding the SN1 reaction rate.
The effect of substituents on the SN2 reaction is generally less pronounced. The SN2 transition state has a developing negative charge on the leaving group and a partial positive charge on the carbon atom. Electron-donating groups can have a modest accelerating effect, while electron-withdrawing groups can have a small accelerating or retarding effect depending on the specific reaction conditions.
Quantitative Comparison of Reaction Rates
To illustrate the impact of para-substituents on the reaction mechanism, the following table summarizes the rate constants for the solvolysis (an SN1 reaction) of substituted benzyl chlorides in 80% ethanol-water and provides a qualitative comparison for the SN2 reactivity of the corresponding benzyl bromides. While direct comparative data for both SN1 and SN2 reactions of a single series of benzyl bromides under identical conditions is sparse in the literature, the trends observed in these related systems provide a clear picture of the substituent effects.
| Substituent (p-X-C₆H₄CH₂Br) | X | Relative k(SN1) of ArCH₂Cl in 80% EtOH/H₂O[3] | Expected Relative k(SN2) | Dominant Mechanism |
| p-Methoxybenzyl bromide | -OCH₃ | 2.2 x 10³ | Moderate | SN1 |
| p-Methylbenzyl bromide | -CH₃ | 34.5 | Moderate | Borderline/SN1 |
| Benzyl bromide | -H | 1.00 | 1.00 | Borderline |
| p-Chlorobenzyl bromide | -Cl | 0.25 | Slightly slower | Borderline/SN2 |
| p-Nitrobenzyl bromide | -NO₂ | 7.9 x 10⁻⁵ | Faster than SN1 | SN2 |
Note: The SN1 data is for benzyl chlorides, but the trend is directly applicable to benzyl bromides. The SN2 data is a qualitative representation based on established principles of substituent effects on this mechanism.
Experimental Protocols
Accurate determination of reaction rates is crucial for mechanistic studies. Below are detailed methodologies for conducting kinetic experiments to measure the rates of SN1 and SN2 reactions of substituted benzyl bromides.
Synthesis of Substituted Benzyl Bromides
Substituted benzyl bromides are typically synthesized from the corresponding benzyl alcohols.
Materials:
-
Substituted benzyl alcohol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted benzyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add a solution of phosphorus tribromide (or thionyl bromide) in anhydrous diethyl ether to the cooled alcohol solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel.
Kinetic Measurements: SN1 Reaction (Solvolysis)
The rate of the SN1 solvolysis reaction can be monitored by measuring the increase in the concentration of the product or the leaving group over time. Conductometry, which measures the change in electrical conductivity of the solution as the ionic products are formed, is a common technique.
Materials:
-
Substituted benzyl bromide
-
Solvent (e.g., 80% ethanol-water)
-
Conductivity meter and probe
-
Constant temperature bath
Procedure:
-
Prepare a dilute solution of the substituted benzyl bromide in the chosen solvent.
-
Place the reaction vessel in a constant temperature bath to ensure a stable reaction temperature.
-
Immerse the conductivity probe into the solution and begin recording the conductivity at regular time intervals.
-
The reaction is followed for at least three half-lives.
-
The first-order rate constant (k₁) is determined by plotting the natural logarithm of the change in conductivity versus time.
Kinetic Measurements: SN2 Reaction
For an SN2 reaction, a strong nucleophile is used, and the reaction is typically carried out in a polar aprotic solvent to favor the bimolecular pathway. The rate can be followed by monitoring the disappearance of the reactant or the appearance of the product using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Substituted benzyl bromide
-
Nucleophile (e.g., sodium iodide)
-
Solvent (e.g., acetone)
-
HPLC or NMR spectrometer
-
Thermostated cell holder
Procedure:
-
Prepare solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by HPLC or NMR to determine the concentration of the reactant or product.
-
The second-order rate constant (k₂) is determined from the integrated rate law for a second-order reaction, typically by plotting 1/[reactant] versus time.
Visualizing Reaction Mechanisms and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the SN1 and SN2 reactions and the logical relationship between substituent effects and the favored mechanism.
Caption: The SN1 reaction proceeds through a two-step mechanism involving a carbocation intermediate.
Caption: The SN2 reaction is a one-step concerted process with a single transition state.
Caption: The electronic nature of the substituent dictates the preferred reaction pathway.
Conclusion
The nucleophilic substitution reactions of substituted benzyl bromides present a fascinating case study in the interplay of electronic effects and reaction mechanisms. For researchers in drug development and organic synthesis, a thorough understanding of how substituents guide the reaction towards an SN1 or SN2 pathway is essential for achieving desired synthetic outcomes. By carefully selecting the substituents on the aromatic ring and controlling the reaction conditions, chemists can selectively favor one mechanism over the other, leading to the efficient and predictable synthesis of target molecules. The experimental protocols and data presented in this guide offer a framework for the systematic investigation and application of these principles in a laboratory setting.
References
Comparative Analysis of the Biological Activity of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and methoxy groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. The reagent 1-(bromomethyl)-4-fluoro-2-methoxybenzene serves as a key building block for introducing the 4-fluoro-2-methoxybenzyl moiety into a variety of molecular architectures. This guide provides a comparative overview of the biological activity of compounds derived from this versatile precursor, with a focus on anticancer applications.
Anticancer Activity: Targeting Inhibitor of Apoptosis Proteins (IAPs)
A significant application of this compound is in the synthesis of potent antagonists of Inhibitor of Apoptosis (IAP) proteins. These proteins are key regulators of programmed cell death (apoptosis) and are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecule IAP inhibitors can restore the natural apoptotic process in malignant cells, making them a promising class of anticancer drugs.
One prominent derivative is T-3256336 , a potent, orally active antagonist of cellular IAP1 (cIAP1) and X-linked IAP (XIAP). The 4-fluoro-2-methoxybenzyl group is a crucial structural component of T-3256336, contributing to its high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of these proteins.
Data Presentation
The following tables summarize the quantitative data on the biological activity of T-3256336 and other comparative IAP inhibitors.
Table 1: In Vitro Activity of IAP Antagonists
| Compound ID | Target(s) | IC50 / Kᵢ (nM) | Cell Line | Cell-Based Potency (GI₅₀/IC₅₀, nM) | Reference Compound | Source |
| T-3256336 | cIAP1 | IC₅₀: 1.3 | MDA-MB-231 (Breast) | GI₅₀: 1.8 | - | [1] |
| XIAP | IC₅₀: 200 | [1] | ||||
| SM-406 (AT-406) | cIAP1 | Kᵢ: 1.9 | MDA-MB-231 (Breast) | IC₅₀: 200 | - | [2][3] |
| cIAP2 | Kᵢ: 5.1 | [3] | ||||
| XIAP | Kᵢ: 66.4 | [3] | ||||
| GDC-0152 | Pan-IAP | IC₅₀: 28 (cIAP1), 17 (cIAP2), 43 (XIAP) | Varies by cell line | Varies | - | [4] |
| Birinapant | cIAP1/2 > XIAP | Preferentially targets cIAPs | Varies by cell line | Varies | - | [4] |
Table 2: In Vivo Antitumor Efficacy of T-3256336
| Compound ID | Animal Model | Tumor Type | Dosing (p.o.) | Tumor Growth Inhibition (T/C%) | Outcome | Source |
| T-3256336 | Mouse Xenograft | PANC-1 (Pancreatic) | 30 mg/kg | 53% | Tumor Regression | [1][5] |
| 100 mg/kg | 62% | Tumor Regression | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IAP Binding Affinity Assay (Fluorescence Polarization)
This assay quantifies the direct binding of an inhibitor to the BIR domains of IAP proteins.
-
Principle: A fluorescently labeled peptide derived from the second mitochondria-derived activator of caspases (SMAC) is incubated with the target IAP protein. In the unbound state, the small peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger IAP protein, its tumbling is slowed, leading to higher polarization. A test compound that competes with the fluorescent peptide for binding will displace it, causing a decrease in polarization.
-
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine serum albumin, 0.02% NaN₃).
-
Add the target IAP protein (e.g., 10 nM XIAP BIR3) and a fluorescently labeled SMAC peptide (e.g., 1 nM) to the wells of a 384-well plate.
-
Add serial dilutions of the test compound (e.g., T-3256336) to the wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC₅₀ or Kᵢ value from the resulting competition binding curve.[2][4]
-
Cellular cIAP1 Degradation Assay (Western Blot)
This assay determines the ability of a compound to induce the degradation of cIAP1 in cells.
-
Principle: Many SMAC mimetic compounds, like T-3256336, induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1. This reduction in cellular cIAP1 levels can be visualized and quantified using Western blotting.
-
Protocol:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cIAP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A loading control (e.g., β-actin) should be used to ensure equal protein loading.[4]
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on cancer cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified by spectrophotometry.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[4]
-
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
-
Protocol:
-
Implant human cancer cells (e.g., PANC-1) subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., T-3256336) orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
At the end of the study, calculate the tumor growth inhibition (T/C%) to determine the efficacy of the compound.[1][5][6]
-
Mandatory Visualization
The following diagrams illustrate the IAP signaling pathway and a general workflow for evaluating IAP inhibitors.
Caption: IAP Signaling Pathway and Point of Intervention.
Caption: Workflow for Evaluating IAP Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. T-3256336, a novel and orally available small molecule IAP antagonist, induced tumor cell death via induction of systemic TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spectroscopic Data for Ortho-, Meta-, and Para-Fluorobenzyl Bromide Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of fluorinated benzyl bromide isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, and IR spectral data, supported by standardized experimental protocols.
The strategic placement of a fluorine atom on the aromatic ring of benzyl bromide significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development applications, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of the key spectroscopic data for ortho-fluorobenzyl bromide, meta-fluorobenzyl bromide, and para-fluorobenzyl bromide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the three isomers are primarily distinguished by the chemical shifts and splitting patterns of the aromatic protons. The electronegativity of the fluorine atom and its position relative to the bromomethyl group lead to characteristic deshielding and shielding effects, as well as distinct spin-spin coupling patterns.
| Isomer | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ortho-Fluorobenzyl bromide | -CH₂Br | ~4.5 | s | - |
| Aromatic Hs | 7.0 - 7.5 | m | - | |
| meta-Fluorobenzyl bromide | -CH₂Br | ~4.4 | s | - |
| Aromatic Hs | 6.9 - 7.4 | m | - | |
| para-Fluorobenzyl bromide | -CH₂Br | ~4.5 | s | - |
| Aromatic Hs | ~7.0 (dd) | dd | J_HF ≈ 8.5, J_HH ≈ 8.5 | |
| ~7.4 (t) | t | J_HH ≈ 8.5 |
Table 1. Comparative ¹H NMR data for fluorobenzyl bromide isomers. Note: Exact chemical shifts can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the isomers. The chemical shift of the benzylic carbon (-CH₂Br) is similar across the isomers, while the aromatic carbon signals are significantly influenced by the position of the fluorine atom, exhibiting characteristic C-F coupling constants.
| Isomer | Carbon Atom | Chemical Shift (δ, ppm) |
| ortho-Fluorobenzyl bromide | -CH₂Br | ~33 |
| Aromatic Cs | 115 - 162 (multiple signals with C-F coupling) | |
| meta-Fluorobenzyl bromide | -CH₂Br | ~33 |
| Aromatic Cs | 114 - 163 (multiple signals with C-F coupling) | |
| para-Fluorobenzyl bromide | -CH₂Br | ~33 |
| Aromatic Cs | 115 - 163 (multiple signals with C-F coupling) |
Table 2. Comparative ¹³C NMR data for fluorobenzyl bromide isomers. Note: Detailed assignment and C-F coupling constants require higher resolution spectra.
Infrared (IR) Spectroscopy
The IR spectra of the fluorobenzyl bromide isomers share similarities due to the common structural features. However, the position of the C-F stretching vibration and the pattern of the out-of-plane C-H bending bands in the fingerprint region can be used for differentiation.
| Isomer | Functional Group | Absorption Range (cm⁻¹) |
| All Isomers | C-H (aromatic) | 3030 - 3100 |
| C-H (alkane) | 2850 - 3000 | |
| C=C (aromatic) | 1450 - 1600 | |
| C-Br | 500 - 600 | |
| ortho-Fluorobenzyl bromide | C-F | ~1230 |
| meta-Fluorobenzyl bromide | C-F | ~1210 |
| para-Fluorobenzyl bromide | C-F | ~1220 |
Table 3. Key IR absorption frequencies for fluorobenzyl bromide isomers.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide. Researchers should optimize these protocols based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzyl bromide isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the fluorinated benzyl bromide isomers.
Caption: Workflow for comparing spectroscopic data of isomers.
By carefully analyzing the nuances in the ¹H NMR, ¹³C NMR, and IR spectra, researchers can confidently distinguish between the ortho, meta, and para isomers of fluorobenzyl bromide, ensuring the correct starting material for their synthetic endeavors and facilitating accurate characterization of their products.
Unveiling the Impact of Benzyl Moieties on the Efficacy of Apoptosis-Inducing Agents
A Comparative Guide for Researchers in Drug Discovery
In the relentless pursuit of novel cancer therapeutics, the induction of apoptosis—programmed cell death—remains a cornerstone of effective treatment strategies. Small molecule inhibitors targeting the Inhibitor of Apoptosis Proteins (IAPs) have emerged as a promising class of drugs. This guide provides a comparative analysis of a series of apoptosis-inducing agents, focusing on the influence of different benzyl and phenylethyl substituents on their cytotoxic efficacy. The data presented is derived from a study on 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives, which have demonstrated potent antiproliferative activities.
Comparative Efficacy of Synthesized Thiazole Derivatives
The antiproliferative activity of a series of synthesized 2-substituted benzyl- and phenylethylamino-4-amino-5-aroylthiazoles was evaluated against two human cancer cell lines: U-937 (histiocytic lymphoma) and SK-MEL-1 (melanoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the structure-activity relationships and the impact of the substituted benzyl and phenylethyl groups on the cytotoxic efficacy of these potential anticancer agents.
| Compound ID | R (Substituent) | U-937 IC50 (µM) | SK-MEL-1 IC50 (µM) |
| 8a | H (benzyl) | > 25 | > 25 |
| 8b | p-methyl (benzyl) | 15.5 | 18.2 |
| 8c | p-methoxy (benzyl) | 12.8 | 15.4 |
| 8d | p-fluoro (benzyl) | 10.2 | 13.5 |
| 8e | p-chloro (benzyl) | 5.7 | 8.9 |
| 8f | H (phenylethyl) | 6.2 | 9.8 |
| 8g | p-methyl (phenylethyl) | 7.5 | 11.2 |
| 8h | p-methoxy (phenylethyl) | 8.1 | 12.2 |
| 8i | p-fluoro (phenylethyl) | 7.1 | 10.5 |
| 8j | p-chloro (phenylethyl) | 6.8 | 10.1 |
| 8k | p-methoxy (phenylethyl) | 5.9 | 9.5 |
Data extracted from a study on 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives.
Experimental Protocols
Synthesis of 2-Arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole Derivatives
The synthesis of the compared compounds was achieved through a multi-step process. A key step involves the reaction of a common intermediate, 2-chloro-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole, with the appropriately substituted benzylamine or phenylethylamine. The specific benzylating or phenylethylating agents used are the corresponding primary amines (e.g., benzylamine, p-chlorobenzylamine, phenylethylamine, etc.).
General Procedure:
-
A mixture of 2-chloro-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (1 equivalent) and the desired substituted benzylamine or phenylethylamine (1.2 equivalents) in a suitable solvent (e.g., ethanol) is heated under reflux for a specified period.
-
The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the final 2-substituted amino-thiazole derivative.
For a detailed synthetic protocol, please refer to the original publication.
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: U-937 and SK-MEL-1 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Apoptosis Induction Assay
The ability of the most active compounds to induce apoptosis was confirmed through morphological observation and DAPI staining.[4][5][6][7]
Protocol:
-
Cell Treatment: U-937 cells were treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Staining: The cells were then harvested, washed with PBS, and fixed. The fixed cells were stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Microscopic Observation: The stained cells were observed under a fluorescence microscope. Apoptotic cells were identified by characteristic morphological changes, such as chromatin condensation and nuclear fragmentation.
Signaling Pathways and Experimental Workflow
The induction of apoptosis by IAP inhibitors typically involves the activation of caspases and can be influenced by the NF-κB signaling pathway. The following diagrams illustrate the general IAP signaling pathway and a simplified experimental workflow for evaluating the efficacy of these inhibitors.
Caption: General overview of the IAP signaling pathway in apoptosis.
Caption: Experimental workflow for synthesis and evaluation of apoptosis-inducing agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT (Assay protocol [protocols.io]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of Apoptotic Cell Death in Human Leukemia U937 Cells by C18 Hydroxy Unsaturated Fatty Acid Isolated from Red Alga Tricleocarpa jejuensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis in the U937 Cell Line Co-cultured with Adipose-derived Stem Cells Secreting Bone Morphogenetic Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle specific induction of apoptosis and necrosis by paclitaxel in the leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Protocols for Compounds Featuring a 4-Fluoro-2-Methoxybenzyl Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established in vitro assay protocols suitable for the evaluation of compounds containing the 4-fluoro-2-methoxybenzyl moiety. This structural motif is of growing interest in medicinal chemistry due to its potential to enhance pharmacological properties such as metabolic stability and binding affinity.[1] Here, we present detailed methodologies for two key assays—a biochemical kinase inhibition assay and a cell-based cytotoxicity assay—along with a comparative data table and workflow visualizations to aid in experimental design and data interpretation.
Introduction to the 4-Fluoro-2-Methoxybenzyl Group in Drug Discovery
The strategic incorporation of fluorine and methoxy groups into a benzyl scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding interactions, while the methoxy group can modulate solubility and receptor affinity.[1] Consequently, compounds bearing the 4-fluoro-2-methoxybenzyl group are promising candidates for targeting a range of biological macromolecules, including protein kinases and other enzymes.
Comparative Analysis of In Vitro Assays
The initial assessment of a compound's biological activity is typically performed using a combination of biochemical and cell-based in vitro assays. Biochemical assays, such as kinase inhibition assays, provide a direct measure of a compound's effect on a purified molecular target.[2] In contrast, cell-based assays, like cytotoxicity assays, offer insights into a compound's activity in a more physiologically relevant context, accounting for factors such as cell permeability and off-target effects.[3]
Table 1: Comparison of In Vitro Assay Performance for Structurally Related Compounds
Due to the limited availability of public data for compounds with a specific 4-fluoro-2-methoxybenzyl group, the following table presents representative cytotoxicity data (IC50 values) for fluoropyrimidine derivatives, which share the fluorinated aromatic characteristic. Lower IC50 values are indicative of higher potency.[4]
| Compound | PANC-1 (Pancreatic Cancer) | A549 (Lung Cancer) | CaCo-2 (Colorectal Adenocarcinoma) | HEK-293 (Normal Kidney) |
| 5-Fluorouracil (5-FU) | 1.83 µM | 1.95 µM | 2.15 µM | 3.85 µM |
| Compound 1 | 0.98 µM | 1.05 µM | 1.12 µM | 2.54 µM |
| Compound 2 | 1.21 µM | 1.32 µM | 1.45 µM | 3.11 µM |
| Compound 3 | 1.55 µM | 1.68 µM | 1.89 µM | 3.52 µM |
| Data sourced from a study on novel triazole-carbohydrate derivatives of 5-FU.[4] |
Experimental Protocols
Below are detailed protocols for a representative biochemical kinase assay and a cell-based cytotoxicity assay, which can be adapted for compounds containing the 4-fluoro-2-methoxybenzyl group.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.[5]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compound with a 4-fluoro-2-methoxybenzyl group
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the appropriate wells of the plate.
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.[6]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound with a 4-fluoro-2-methoxybenzyl group
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[7]
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Visualizing Workflows and Pathways
To further clarify the experimental processes and potential biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Hypothetical MAPK/ERK signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of Substituted Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics for a series of para-substituted benzyl bromides, focusing on their solvolysis in 80% aqueous ethanol. The influence of aromatic ring substituents on the reaction mechanism and rate is explored through quantitative data and detailed experimental protocols. This information is crucial for understanding reaction mechanisms, predicting reactivity, and optimizing synthetic routes in medicinal chemistry and organic synthesis.
The Duality of Reaction Mechanisms: SN1 vs. SN2
The solvolysis of benzyl bromides can proceed through two competing nucleophilic substitution pathways: the unimolecular (SN1) and bimolecular (SN2) mechanisms. The preferred pathway is highly dependent on the electronic properties of the substituent on the benzene ring.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization of the benzyl bromide to form a benzyl carbocation. This pathway is favored by electron-donating groups (EDGs) that stabilize the positive charge of the carbocation intermediate through resonance and inductive effects.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by electron-withdrawing groups (EWGs) which destabilize a potential carbocation intermediate, thus making the concerted SN2 pathway more favorable.
Influence of Substituents on Reaction Kinetics
The electronic nature of the substituent at the para-position of the benzyl bromide has a profound effect on the rate of solvolysis. This relationship can be understood by considering the stability of the transition state for each pathway.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the rate of reaction by stabilizing the developing positive charge on the benzylic carbon in the SN1 transition state. This stabilization lowers the activation energy for the SN1 pathway, making it the predominant mechanism.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) groups decrease the rate of reaction by destabilizing the carbocation intermediate of the SN1 pathway. This destabilization raises the activation energy for the SN1 pathway, causing the reaction to proceed through the alternative SN2 mechanism.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative correlation between the reaction rate constant (k) and the electronic properties of the substituent (σ). The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects. A large negative ρ value is indicative of a reaction mechanism that involves the buildup of positive charge in the transition state, characteristic of an SN1 reaction.
Quantitative Data Presentation
The following table summarizes the first-order rate constants (k) for the solvolysis of a series of para-substituted benzyl bromides in 80% (v/v) ethanol-water at 25 °C.
| Substituent (p-X) | X | Rate Constant (k) at 25 °C (s⁻¹) | Relative Rate (kₓ/kₙ) |
| Methoxy | -OCH₃ | 3.1 x 10⁻³ | 182 |
| Methyl | -CH₃ | 1.8 x 10⁻⁴ | 10.6 |
| Hydrogen | -H | 1.7 x 10⁻⁵ | 1.0 |
| Chloro | -Cl | 8.1 x 10⁻⁶ | 0.48 |
| Nitro | -NO₂ | 1.1 x 10⁻⁶ | 0.065 |
Data compiled from studies on the solvolysis of substituted benzyl derivatives.
Experimental Protocols
Preparation of Substituted Benzyl Bromides
A general procedure for the synthesis of substituted benzyl bromides from the corresponding benzyl alcohols is outlined below. This method is adaptable for various substituents.
Materials:
-
Substituted benzyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and filtration.
Procedure:
-
The substituted benzyl alcohol is dissolved in anhydrous diethyl ether in a round-bottom flask, and the solution is cooled in an ice bath.
-
Phosphorus tribromide is added dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide.
-
Purification can be achieved by distillation under reduced pressure or recrystallization.
Kinetic Measurements by Conductometry
The rate of solvolysis is monitored by measuring the change in conductivity of the solution over time. The reaction produces hydrobromic acid (HBr), which increases the conductivity of the solution.
Apparatus:
-
Conductivity meter with a dipping cell
-
Thermostated water bath (± 0.1 °C)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: An 80% (v/v) ethanol-water mixture is prepared by combining the appropriate volumes of absolute ethanol and deionized water.
-
Reaction Setup: A known volume of the 80% ethanol-water solvent is placed in a reaction vessel equipped with a magnetic stir bar and allowed to equilibrate to the desired temperature (25.0 ± 0.1 °C) in the thermostated water bath. The conductivity probe is immersed in the solvent.
-
Initiation of Reaction: A small, accurately measured volume of a stock solution of the substituted benzyl bromide in a non-reactive solvent (e.g., acetone) is injected into the reaction vessel with vigorous stirring. The stopwatch is started simultaneously. The final concentration of the benzyl bromide should be in the range of 10⁻³ to 10⁻⁴ M.
-
Data Acquisition: The conductivity of the solution is recorded at regular time intervals until the reaction is complete (approximately 10 half-lives), as indicated by a stable conductivity reading.
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot is equal to -k.
The 4-Fluoro-2-Methoxybenzyl Moiety: A Privileged Scaffold in Anticancer Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of Molecules with the 4-Fluoro-2-Methoxybenzyl Moiety
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. The 4-fluoro-2-methoxybenzyl moiety has emerged as a promising pharmacophore, particularly in the realm of anticancer drug discovery. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the benzyl ring, contribute to enhanced biological activity and favorable pharmacokinetic profiles. This guide provides a comparative analysis of molecules incorporating this moiety, supported by experimental data, to elucidate their structure-activity relationships (SAR).
Unveiling Anticancer Potential: A Focus on Pyrrolo[2,3-d]pyrimidines
Recent research has highlighted the potential of 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent anticancer agents. While this core is an isomer of the 4-fluoro-2-methoxybenzyl group, the insights from its SAR are highly valuable. A study focused on this scaffold revealed that substitutions at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring significantly influence cytotoxic activity against various cancer cell lines.
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of a series of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Compound ID | C4-Substituent | Hela (Cervical Cancer) GI50 (µM) | MDA-MB-231 (Breast Cancer) GI50 (µM) | MDA-MB-468 (Breast Cancer) GI50 (µM) |
| 6q | Ethyl | 0.11 | 0.23 | 0.58 |
| 6r | Propyl | 0.25 | 0.45 | 1.1 |
| 6s | Cyclopropyl | 0.33 | 0.62 | 1.5 |
| 6t | Phenyl | 0.89 | 1.5 | 3.2 |
| 6u | Methoxy | >10 | >10 | >10 |
Data extrapolated from a study on 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, which demonstrates the potent effect of this isomeric scaffold.
From this data, a clear SAR emerges. Small alkyl groups at the C-4 position, such as ethyl and propyl, confer the most potent anticancer activity. Increasing the bulk of the substituent, as with the cyclopropyl and phenyl groups, leads to a decrease in potency. The introduction of a methoxy group at this position results in a significant loss of activity. Notably, compound 6q , with a C-4 ethyl group, demonstrated the most promising activity, with submicromolar GI50 values across all tested cell lines[1].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Synthesis of 4-Substituted 7-(3-Fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines
The synthesis of the target compounds generally involves a multi-step process, a representative workflow for which is provided below.
Step 1: Alkylation: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is alkylated at the N-7 position with 3-fluoro-4-methoxybenzyl bromide in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Step 2: Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with an appropriate organoboron reagent (e.g., ethylboronic acid for compound 6q ) in the presence of a palladium catalyst and a base to introduce the desired substituent at the C-4 position.
Step 3: Purification: The final product is purified using column chromatography to yield the pure 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
Safety Operating Guide
Proper Disposal of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Guide for Laboratory Professionals
For immediate reference, treat 1-(Bromomethyl)-4-fluoro-2-methoxybenzene as a hazardous, halogenated organic waste. Segregation from other waste streams is critical for safety and compliant disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, a brominated aromatic compound. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection. This substance should be handled by trained personnel familiar with its potential hazards.
I. Immediate Safety and Handling Precautions
Prior to handling, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general precautions for halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Use double nitrile or Viton gloves.
-
Body Protection: A fully-buttoned lab coat is required.
-
Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood.
Spill Management: In the event of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected in a sealed, properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
II. Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process. Halogenated organic wastes have specific disposal requirements and associated costs.
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it in a dedicated, leak-proof container made of a compatible material, such as polyethylene.[1]
-
Clear Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should list all chemical constituents, including "this compound," with their approximate concentrations.[2][3] Do not use abbreviations or chemical formulas.[3]
-
Container Management: Keep the waste container tightly closed when not in use.[2][3] Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2][3]
Incompatible Waste Streams: Do NOT mix halogenated organic waste with the following:
III. Disposal Procedure
The standard and required method for the final disposal of halogenated organic compounds is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Collection: Following the segregation guidelines above, carefully transfer the waste chemical into the designated halogenated organic waste container.
-
Labeling: Ensure the container is accurately and fully labeled.
-
Storage: Store the waste container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Disposal Request: Once the container is nearly full (approximately 75%), arrange for its collection by your institution's EH&S or a certified hazardous waste contractor.[2]
IV. Potential Pre-treatment (Neutralization)
While not a substitute for professional hazardous waste disposal, neutralization can be employed to render the material less reactive, particularly for bulk quantities or in specific experimental contexts, under the guidance of a trained chemist. This process should only be performed by personnel experienced with such reactions.
Neutralization of Bromine-Containing Compounds: Reactive brominated compounds can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate.[6] This process converts the bromine to less harmful bromide ions.[6] However, the resulting aqueous solution may still be considered hazardous waste depending on other components and local regulations.
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous, Halogenated Organic Waste | Requires specialized disposal. |
| Container Type | Compatible Polyethylene Carboy | Must be leak-proof with a secure cap. |
| Labeling Requirement | "Hazardous Waste: Halogenated" + Full Chemical Names | List all contents and approximate percentages. |
| Segregation | Separate from non-halogenated, acidic, basic, and heavy metal waste. | Critical for safety and cost-effective disposal. |
| Final Disposal Method | Licensed High-Temperature Incineration | To be carried out by a certified hazardous waste vendor. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene (CAS No. 886498-51-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns and eye damage. Inhalation may also cause respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves (or other chemically resistant gloves) | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Weighing and Transferring (in a fume hood) | Chemical splash goggles and a face shield | Nitrile gloves (double-gloving recommended) | Chemically resistant laboratory coat or apron | Not required if handled within a certified chemical fume hood |
| Conducting Reactions (in a fume hood) | Chemical splash goggles and a face shield | Nitrile gloves (double-gloving recommended) | Chemically resistant laboratory coat or apron | Not required if handled within a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves (e.g., neoprene or Viton®) over nitrile gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if containers are handled in a well-ventilated area |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents within a certified chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.
-
Handling: All manipulations, including weighing and transferring, must be conducted within a chemical fume hood to avoid inhalation of vapors. Use appropriate tools and techniques to prevent spills and splashes.
-
Decontamination: After use, decontaminate all glassware and work surfaces with an appropriate solvent, followed by soap and water.
-
Waste Collection: Collect all waste materials, including contaminated consumables, in a designated and clearly labeled container for halogenated organic waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated as "halogenated organic waste".[1] Do not mix with non-halogenated waste streams.[2][3]
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container.[2] The label should include the words "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials. Keep the container closed except when adding waste.[3]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[1][4]
Emergency Procedures: Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate the hazard.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and determine if it can be managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Secure the Area: If safe to do so, restrict access to the spill area and ensure adequate ventilation (e.g., by ensuring fume hoods are running).
-
Personal Protective Equipment: For minor spills that can be handled internally, don the appropriate PPE as outlined in Table 1 for spill handling.
-
Containment: Contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[5]
-
Absorption: Apply absorbent material over the spill, working from the outside in.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials according to the disposal plan.
-
Reporting: Report the incident to your supervisor and EHS office, as per your institution's policy.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

